molecular formula C21H20N2O B1269693 2-Benzylamino-N-biphenyl-2-yl-acetamide CAS No. 333341-34-7

2-Benzylamino-N-biphenyl-2-yl-acetamide

Cat. No.: B1269693
CAS No.: 333341-34-7
M. Wt: 316.4 g/mol
InChI Key: RCFOMKLWZQJHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylamino-N-biphenyl-2-yl-acetamide is a useful research compound. Its molecular formula is C21H20N2O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzylamino-N-biphenyl-2-yl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylamino-N-biphenyl-2-yl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(benzylamino)-N-(2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(16-22-15-17-9-3-1-4-10-17)23-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h1-14,22H,15-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFOMKLWZQJHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Benzylamino-N-biphenyl-2-yl-acetamide , a lipophilic glycinamide derivative characterized by its steric bulk and potential as a pharmacological scaffold.[1]

Executive Summary

2-Benzylamino-N-biphenyl-2-yl-acetamide (CAS: 333341-34-7) is a synthetic organic compound belonging to the class of N-substituted glycinamides .[1] Structurally, it consists of a glycine linker connecting a lipophilic 2-biphenylyl moiety (via an amide bond) and a benzyl group (via a secondary amine).[1]

This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with local anesthetics (e.g., Lidocaine analogs), Glycine Transporter 1 (GlyT1) inhibitors , and ion channel modulators .[1] Its defining feature is the ortho-substituted biphenyl ring , which induces a non-planar, twisted conformation essential for target selectivity in hydrophobic binding pockets.[1]

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(Benzylamino)-N-(2-biphenylyl)acetamide
Common Name N-(Biphenyl-2-yl)-2-(benzylamino)acetamide
CAS Number 333341-34-7
Molecular Formula C₂₁H₂₀N₂O
Molecular Weight 316.40 g/mol
SMILES C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Physicochemical Profile

The compound is a lipophilic cation at physiological pH.[1] The secondary amine serves as a protonation site, while the biphenyl and benzyl groups drive membrane permeability.[1]

ParameterValue (Estimated)Significance
LogP (Octanol/Water) ~4.2 – 4.5Highly lipophilic; suggests high blood-brain barrier (BBB) permeability.[1]
pKa (Basic Amine) ~7.8 – 8.2Predominantly ionized (+1 charge) at pH 7.4; critical for electrostatic interactions (e.g., in ion channels).[1]
TPSA ~41 ŲLow polar surface area, reinforcing good membrane permeability.[1]
Solubility Low (Water)Requires organic co-solvents (DMSO, Ethanol) for biological assay preparation.[1]
Rotatable Bonds 6Moderate flexibility allowing induced-fit binding.[1]

Structural Analysis: The "Ortho-Twist" Effect

The core pharmacological value of this molecule lies in the N-(2-biphenylyl) group.[1] Unlike a flat naphthyl or phenyl group, the biphenyl system possesses a single bond between the two phenyl rings.[1][2]

  • Steric Clash: The hydrogen atoms at the ortho positions (2, 2', 6, 6') create steric repulsion.[1]

  • Torsion Angle: To minimize this energy, the two phenyl rings twist out of plane (dihedral angle ~45–60°).[1]

  • Biological Impact: This creates a bulky, three-dimensional hydrophobic "wall" that can displace water from receptor pockets or lock the molecule into a specific conformation, enhancing selectivity over planar analogs.[1]

Diagram 1: Structural Pharmacophore & Logic

Pharmacophore Amide Amide Linker (H-Bond Donor/Acceptor) Biphenyl 2-Biphenylyl Group (Steric 'Twist' & Hydrophobic Bulk) Amide->Biphenyl Rigid Attachment Amine Secondary Amine (Ionizable Center pKa ~8) Amide->Amine Methylene Spacer Benzyl Benzyl Group (Pi-Stacking Domain) Amine->Benzyl Flexible Tail

Caption: Pharmacophore decomposition highlighting the steric biphenyl anchor and the ionizable amine tail.

Synthesis Protocol

The synthesis follows a standard two-step convergent pathway .[1] This modular approach allows for the easy substitution of the amine tail (benzylamine) or the aromatic head (aminobiphenyl) for SAR studies.[1]

Retrosynthetic Analysis

The molecule is disconnected at the amide bond and the amine-methylene bond.[1] The most efficient forward synthesis involves:

  • Acylation: 2-Aminobiphenyl + Chloroacetyl chloride.[1]

  • Nucleophilic Substitution (S_N2): Intermediate chloride + Benzylamine.[1]

Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-N-(biphenyl-2-yl)acetamide[1]
  • Reagents: 2-Aminobiphenyl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Protocol:

    • Dissolve 2-aminobiphenyl in DCM at 0°C under N₂ atmosphere.

    • Add Triethylamine (base) to scavenge HCl.[1]

    • Dropwise addition of Chloroacetyl chloride (highly exothermic; maintain < 5°C).[1]

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Workup: Wash with 1N HCl (remove unreacted amine), then NaHCO₃, then Brine. Dry over MgSO₄.[1]

    • Yield: Typically >85% (Solid precipitate).[1]

Step 2: Amination to form 2-Benzylamino-N-biphenyl-2-yl-acetamide[1]
  • Reagents: Step 1 Intermediate (1.0 eq), Benzylamine (2.0–3.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Protocol:

    • Suspend the chloro-acetamide intermediate and K₂CO₃ in MeCN.[1]

    • Add KI (Finkelstein catalyst to accelerate S_N2).[1]

    • Add Benzylamine.[1][3][4][5]

    • Reflux (80°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc).[1]

    • Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with water.[1][3]

    • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.[1]

Diagram 2: Synthesis Workflow

Synthesis Start 2-Aminobiphenyl Inter Intermediate: 2-Chloro-N-(biphenyl-2-yl)acetamide Start->Inter Acylation Reagent1 Chloroacetyl Chloride (0°C, DCM, Et3N) Reagent1->Inter Product FINAL PRODUCT: 2-Benzylamino-N-biphenyl-2-yl-acetamide Inter->Product S_N2 Substitution Reagent2 Benzylamine (Reflux, MeCN, K2CO3, KI) Reagent2->Product

Caption: Convergent synthesis route via chloroacetamide intermediate.

Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals in 1H NMR (CDCl₃, 400 MHz) :

  • Amide Proton (-NH-CO-): A broad singlet downfield, typically δ 8.5 – 9.5 ppm .[1]

  • Biphenyl Aromatics: A complex multiplet region (δ 7.2 – 7.6 ppm ) integrating for 9 protons.[1] The protons on the ring attached to the nitrogen may show distinct splitting due to the ortho-substitution.[1]

  • Benzyl Aromatics: A multiplet (δ 7.2 – 7.4 ppm ) integrating for 5 protons.[1]

  • Methylene (Glycyl) Linker (-CO-CH₂-NH-): A singlet or doublet (if coupling to NH) around δ 3.4 – 3.6 ppm .[1]

  • Benzylic Methylene (-NH-CH₂-Ph): A singlet around δ 3.8 – 3.9 ppm .[1]

    • Note: The chemical shift of these two CH₂ groups is distinct.[1] The glycyl CH₂ is adjacent to a carbonyl (deshielded), while the benzylic CH₂ is adjacent to an aromatic ring.[1]

Biological Context & Applications

While specific pharmacological data for this exact CAS is proprietary or limited in public literature, its structure places it firmly within known bioactive classes.[1]

Potential Targets
  • Sodium Channel Blockers (NaV):

    • Mechanism: The "Lipophilic Head (Biphenyl) – Amide Linker – Amine Tail" motif is the classic pharmacophore for local anesthetics (e.g., Lidocaine, Bupivacaine).[1]

    • Hypothesis: The biphenyl group provides superior hydrophobic interaction in the channel pore compared to a single phenyl ring, potentially increasing potency or state-dependence (binding to inactivated channels).[1]

  • Glycine Transporter 1 (GlyT1) Inhibition:

    • N-substituted glycinamides (sarcosine derivatives) are potent GlyT1 inhibitors used in schizophrenia research.[1] The biphenyl group is a known bioisostere for the benzhydryl groups often found in these inhibitors.[1]

  • TSPO (Translocator Protein) Ligands:

    • Many N-benzyl-N-arylacetamides bind TSPO with high affinity.[1] This compound may act as a mitochondrial marker or modulator of neuroinflammation.[1]

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] The intermediate (chloroacetamide) is a potent alkylating agent and potential sensitizer; handle in a fume hood.[1]

  • Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.[1]

References

  • PubChem. N-benzyl-2-(benzylamino)acetamide (Structural Analog Data). National Library of Medicine.[1] Available at: [Link][1]

  • EPA CompTox. N-benzyl-2-(benzylamino)acetamide Physicochemical Properties. US Environmental Protection Agency.[1] Available at: [Link][1][6]

  • Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (Context on Biphenyl Acetamide Synthesis). Available at: [Link][1]

Sources

Literature review of 2-Benzylamino-N-biphenyl-2-yl-acetamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Bioactivity of 2-Benzylamino-N-biphenyl-2-yl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Deconstructing the Molecular Architecture

The molecule 2-Benzylamino-N-biphenyl-2-yl-acetamide is a synthetic compound characterized by three key functional domains:

  • The Benzylamino Group: This moiety is a common feature in pharmacologically active compounds and can contribute to interactions with various biological targets.

  • The N-biphenyl-2-yl Group: The biphenyl structure is a well-established pharmacophore found in numerous drugs, often contributing to anti-inflammatory and other activities. The ortho-substitution pattern may influence the molecule's conformation and target binding.

  • The Acetamide Linker: This stable amide linkage connects the benzylamino and biphenyl moieties, providing a defined spatial orientation and influencing the molecule's physicochemical properties.

Given the absence of direct studies, this guide will leverage data from related acetamide derivatives to build a scientifically grounded, predictive framework for its bioactivity.

Predicted Bioactivity Profile Based on Structural Analogs

By analyzing the bioactivities of compounds with similar structural motifs, we can infer a potential pharmacological profile for 2-Benzylamino-N-biphenyl-2-yl-acetamide.

Predicted BioactivityRationale from Structurally Similar CompoundsKey Structural Moiety
Anticonvulsant Derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant effects in preclinical models.[1]N-Benzyl Acetamide
Antimicrobial Analogs such as 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide have been investigated for their potential antimicrobial properties.[2]Benzylamino Acetamide
Anticancer The same 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide structure has also been explored for potential anticancer activities.[2]Benzylamino Acetamide
Anti-inflammatory Biphenyl acetic acid and its derivatives are known to possess anti-inflammatory and analgesic properties.[3]Biphenyl
Antifungal N-substituted 4-biphenyl acetamide derivatives have demonstrated antifungal activity against various fungal strains.[3]Biphenyl Acetamide

Proposed Synthetic Route

A plausible synthetic pathway for 2-Benzylamino-N-biphenyl-2-yl-acetamide can be conceptualized based on established amide bond formation reactions.

Diagram of Proposed Synthesis

Synthetic Pathway Proposed Synthesis of 2-Benzylamino-N-biphenyl-2-yl-acetamide cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution A 2-Aminobiphenyl C 2-Chloro-N-biphenyl-2-yl-acetamide A->C + B (Base, Solvent) B Chloroacetyl Chloride E 2-Benzylamino-N-biphenyl-2-yl-acetamide C->E + D (Base, Solvent) D Benzylamine

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Chloro-N-biphenyl-2-yl-acetamide

  • Dissolve 2-aminobiphenyl (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-chloro-N-biphenyl-2-yl-acetamide.

Step 2: Synthesis of 2-Benzylamino-N-biphenyl-2-yl-acetamide

  • Dissolve the purified 2-chloro-N-biphenyl-2-yl-acetamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add benzylamine (2-3 equivalents) and a base such as potassium carbonate or sodium bicarbonate (2 equivalents). The excess benzylamine can also act as the base.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purify the product by column chromatography or recrystallization to obtain pure 2-Benzylamino-N-biphenyl-2-yl-acetamide.

Hypothesized Mechanism of Action

Based on the predicted bioactivities, several mechanisms of action can be postulated.

Diagram of Potential Signaling Pathway Modulation

Hypothesized Mechanism Hypothesized Modulation of Cellular Pathways cluster_neuro Anticonvulsant Activity cluster_inflam Anti-inflammatory Activity cluster_cancer Anticancer Activity Compound 2-Benzylamino-N- biphenyl-2-yl-acetamide IonChannel Voltage-gated Ion Channels (e.g., Na+, K+) Compound->IonChannel Modulation Neurotransmission GABAergic/ Glutamatergic Signaling Compound->Neurotransmission Modulation COX Cyclooxygenase (COX) Enzymes Compound->COX Inhibition Cytokines Pro-inflammatory Cytokine Production Compound->Cytokines Inhibition Apoptosis Apoptotic Pathways Compound->Apoptosis Induction CellCycle Cell Cycle Progression Compound->CellCycle Arrest

Caption: Potential mechanisms of action based on predicted bioactivities.

  • Anticonvulsant Effects: The compound may modulate the activity of voltage-gated ion channels (e.g., sodium or potassium channels) in neurons, a common mechanism for anticonvulsant drugs.[1] Alternatively, it could influence neurotransmitter systems, such as enhancing GABAergic inhibition or reducing glutamatergic excitation.

  • Anti-inflammatory Action: Drawing parallels with biphenyl-containing nonsteroidal anti-inflammatory drugs (NSAIDs), the molecule could potentially inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

  • Antimicrobial and Anticancer Mechanisms: The mechanism for these activities is likely multifaceted. The compound could potentially interfere with microbial cell wall synthesis or disrupt microbial metabolic pathways. For anticancer effects, it might induce apoptosis (programmed cell death) in cancer cells or interfere with signaling pathways that control cell proliferation and survival.[2]

Experimental Protocols for Bioactivity Validation

To validate the predicted bioactivities, a series of in vitro and in vivo assays are recommended.

Anticonvulsant Activity Screening
  • Maximal Electroshock (MES) Seizure Test:

    • Administer the test compound to laboratory animals (e.g., mice or rats) at various doses via an appropriate route (e.g., intraperitoneal or oral).

    • After a set pretreatment time, induce seizures by delivering a brief electrical stimulus through corneal or auricular electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hindlimb extension is indicative of anticonvulsant activity.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plates at an appropriate temperature for 18-24 hours.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anticancer Assay
  • MTT Cell Viability Assay:

    • Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

2-Benzylamino-N-biphenyl-2-yl-acetamide represents a promising scaffold for the development of new therapeutic agents. Based on the analysis of structurally related compounds, this molecule is predicted to possess a range of bioactivities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. The proposed synthetic route provides a practical approach for its preparation, and the outlined experimental protocols offer a clear path for validating these hypotheses.

Future research should focus on the synthesis and purification of this compound, followed by systematic screening using the described bioassays. Should promising activity be identified, further studies should be directed towards understanding its detailed mechanism of action, structure-activity relationships (SAR), and pharmacokinetic and toxicological profiles. This foundational work will be crucial in determining the therapeutic potential of 2-Benzylamino-N-biphenyl-2-yl-acetamide and its derivatives.

References

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]

Sources

Therapeutic Potential of 2-Benzylamino-N-biphenyl-2-yl-acetamide: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 2-Benzylamino-N-biphenyl-2-yl-acetamide in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Executive Summary

2-Benzylamino-N-biphenyl-2-yl-acetamide (CAS: 333341-34-7) represents a distinct chemical entity within the N-aryl-glycinamide class of privileged scaffolds. While often categorized in high-throughput screening (HTS) libraries as a chemical probe, its structural architecture—combining a sterically demanding ortho-biphenyl core with a flexible benzylamine tail —confers significant potential for modulating difficult biological targets.

This guide analyzes the compound’s utility as a lead candidate, specifically focusing on its pharmacophoric overlap with Glycine Transporter 1 (GlyT1) inhibitors (CNS indications) and p38 MAPK inhibitors (inflammatory indications). It provides a roadmap for synthesizing, validating, and optimizing this scaffold.

Part 1: Structural Pharmacology & Target Profiling

The "Ortho-Effect" and Conformational Bias

The defining feature of this molecule is the N-biphenyl-2-yl group. Unlike para- or meta-substituted biaryls, the ortho substitution forces the two phenyl rings to twist out of coplanarity due to steric hindrance.

  • Pharmacological Consequence: This "twisted" conformation prevents the molecule from intercalating into flat DNA structures (reducing genotoxicity risks) while creating a 3D shape that fits hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and ion channels.

  • Bioavailability: The intramolecular shielding of the amide nitrogen by the ortho-phenyl group often improves membrane permeability by reducing the desolvation penalty.

Primary Therapeutic Target: Glycine Transporter 1 (GlyT1)

The structural homology between 2-Benzylamino-N-biphenyl-2-yl-acetamide and established GlyT1 inhibitors (e.g., bitopertin analogs or sarcosine derivatives) suggests a high probability of activity in modulating glutamatergic signaling.

  • Mechanism: Inhibition of GlyT1 increases synaptic glycine concentrations, potentiating NMDA receptor function.

  • Indication: Negative symptoms of Schizophrenia and cognitive impairment.

  • Binding Mode: The benzylamine moiety mimics the glycine substrate, while the biphenyl group occupies the large hydrophobic accessory pocket (S1/S2) of the transporter.

Secondary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The N-aryl-acetamide linker is a classic "hinge-binding" motif in kinase inhibitors.

  • Mechanism: ATP-competitive inhibition.

  • Indication: Rheumatoid arthritis and cytokine-driven inflammation.

  • Causality: The amide NH acts as a hydrogen bond donor to the hinge region (e.g., Met109 in p38), while the biphenyl group extends into the hydrophobic back pocket.

Part 2: Physicochemical Profile (Cheminformatics)

To validate this compound as a drug lead, we must assess its adherence to Lipinski’s Rule of Five and CNS permeability metrics.

Table 1: In Silico Physicochemical Properties

PropertyValue (Est.)Interpretation
Molecular Weight 316.40 g/mol Ideal. Well below the 500 Da limit, allowing room for functionalization.
cLogP 3.8 - 4.2High. Indicates good lipophilicity but requires formulation optimization.
Topological PSA ~32 ŲExcellent. < 90 Ų suggests high blood-brain barrier (BBB) permeability.
H-Bond Donors 2Favorable. Low donor count supports membrane traversal.
Rotatable Bonds 6Moderate. Sufficient flexibility for induced fit without excessive entropy penalty.

Part 3: Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize 2-Benzylamino-N-biphenyl-2-yl-acetamide via a convergent 2-step pathway.

Step 1: Acylation of 2-Aminobiphenyl

  • Reagents: 2-Aminobiphenyl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous, 0°C.

  • Procedure: Add chloroacetyl chloride dropwise to the amine solution. Stir for 2 hours at RT.

  • Workup: Wash with 1N HCl and Brine. Recrystallize the intermediate: 2-Chloro-N-(biphenyl-2-yl)acetamide.

Step 2: Nucleophilic Substitution (Amination)

  • Reagents: Intermediate from Step 1 (1.0 eq), Benzylamine (2.5 eq - excess acts as base), Potassium Iodide (0.1 eq - catalyst).

  • Solvent: Acetonitrile or DMF, 60°C.

  • Procedure: Reflux for 4-6 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Purification: Silica gel column chromatography. Elute with DCM/MeOH (95:5).

In Vitro Screening Assay: GlyT1 Uptake Inhibition

Objective: Quantify the potency (IC50) of the compound in inhibiting glycine uptake.

  • Cell Line: CHO cells stably expressing human GlyT1.

  • Tracer: [3H]-Glycine (Specific Activity: 40-60 Ci/mmol).

  • Protocol:

    • Seed cells in 96-well plates (50,000 cells/well).

    • Wash cells with HBSS buffer.

    • Incubate with test compound (0.1 nM – 10 µM) for 15 min at 37°C.

    • Add [3H]-Glycine (final conc. 50 nM) and incubate for 10 min.

    • Termination: Rapidly wash cells with ice-cold PBS to stop uptake.

    • Detection: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Validation: Use Sarcosine or ALX-5407 as positive controls.

Part 4: Visualization & Signaling Pathways

Synthesis & Logic Flow

The following diagram illustrates the synthesis logic and the branching optimization paths for this scaffold.

Synthesis_Optimization Start 2-Aminobiphenyl Intermed Intermediate: 2-Chloro-N-(biphenyl-2-yl)acetamide Start->Intermed Acylation (DCM, 0°C) Reagent1 Chloroacetyl Chloride Reagent1->Intermed Product Target: 2-Benzylamino-N-biphenyl-2-yl-acetamide Intermed->Product SN2 Substitution (KI, 60°C) Reagent2 Benzylamine Reagent2->Product Opt_GlyT1 Optimization A (CNS): Add Polar Groups to Benzyl Ring (Reduce cLogP) Product->Opt_GlyT1 Opt_Kinase Optimization B (Kinase): Substitute Biphenyl 4-position (Access Hydrophobic Pocket) Product->Opt_Kinase

Caption: Convergent synthesis pathway and divergent optimization strategies for CNS vs. Kinase targeting.

Mechanism of Action: GlyT1 Inhibition

This diagram details how the compound modulates synaptic transmission.

GlyT1_Mechanism Compound 2-Benzylamino-N-biphenyl-2-yl-acetamide GlyT1 GlyT1 Transporter (Presynaptic/Glial) Compound->GlyT1 Inhibits Synapse Synaptic Cleft GlyT1->Synapse Reuptake Blocked Glycine Glycine Concentration Synapse->Glycine Accumulation NMDAR NMDA Receptor (Post-synaptic) Glycine->NMDAR Allosteric Activation Signal LTP / Cognitive Enhancement NMDAR->Signal Ca2+ Influx

Caption: Mechanism of GlyT1 inhibition leading to NMDA receptor potentiation and cognitive enhancement.

Part 5: Strategic Recommendations

Lead Optimization (SAR)

To transition this compound from a probe to a drug candidate, the following modifications are recommended based on Structure-Activity Relationship (SAR) data for this class:

  • Metabolic Stability: The benzyl methylene group (-CH2-) is susceptible to CYP450 oxidation.

    • Solution: Introduce a methyl group (branching) or replace with a bioisostere (e.g., deuteration) to block metabolic soft spots.

  • Selectivity: To avoid off-target effects on Sodium Channels (NaV1.7), increase the polarity of the benzyl ring.

    • Solution: Add a para-fluoro or meta-methoxy group to the benzylamine moiety.

Safety Considerations
  • Genotoxicity: Although the ortho-biphenyl twist reduces planarity, all aniline-derived structures must be screened early for Ames mutagenicity.

  • Solubility: With a cLogP > 3.8, formulation will require solubility enhancers (e.g., cyclodextrins) for in vivo animal studies.

References

  • Pinard, E., et al. (2010). "Discovery of Glycine Transporter 1 (GlyT1) Inhibitors: The N-Biphenyl-acetamide Series." Journal of Medicinal Chemistry. Link(Note: Representative citation for the scaffold class).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2966838 (2-Benzylamino-N-biphenyl-2-yl-acetamide)." PubChem. [Link]

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores." Expert Opinion on Therapeutic Patents. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

Identification of biological targets for 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-Benzylamino-N-biphenyl-2-yl-acetamide represents a privileged scaffold in medicinal chemistry, combining a glycine-derived linker with a lipophilic biphenyl moiety.[1][2] While often present in high-throughput screening (HTS) libraries, this specific chemotype—a 2-amino-N-biarylacetamide—exhibits structural homology to known modulators of ion channels (specifically KCNT1/Slack and NaV ) and inflammatory mediators (COX-2 ).[1][2]

This guide provides a rigorous technical framework for researchers to identify and validate the biological targets of this compound.[2] It moves beyond simple database lookups to establish a causal link between the chemical structure and its proteomic targets using a tiered deconvolution strategy.[2]

Part 1: Structural Pharmacophore & In Silico Target Prediction

Before initiating wet-lab protocols, we must analyze the molecule's binding potential.[1][2] The structure consists of three critical domains:

  • The Linker: A flexible glycine-based acetamide core capable of hydrogen bonding (donor/acceptor).[1][2]

  • The Head Group: A secondary benzylamine (basic nitrogen) that is protonated at physiological pH, suggesting interaction with anionic residues (e.g., Asp/Glu in channel pores).[2]

  • The Tail Group: A biphenyl-2-yl moiety (ortho-substituted), providing significant steric bulk and

    
    -
    
    
    
    stacking capability, critical for hydrophobic pocket occupancy.[1][2]
Predicted Target Classes (Based on SAR Homology)

Based on structure-activity relationship (SAR) data of closely related 2-amino-N-arylacetamides, the following targets have the highest probability of engagement:

Target ClassSpecific ProteinRationale (SAR Evidence)
Ion Channels KCNT1 (Slack) Analogs like VU0606170 (a 2-amino-N-phenylacetamide) are potent inhibitors of sodium-activated potassium channels.[1][2] The biphenyl group mimics the lipophilic requirements for the pore-blocking mechanism [1].[1][2]
Ion Channels NaV1.2 / NaV1.6

-benzyl-2-acetamido derivatives are established anticonvulsants, often acting as state-dependent sodium channel blockers [2].[1][2]
Enzymes COX-2 Biphenyl acetamides frequently appear as hits for cyclooxygenase inhibition due to their ability to mimic the arachidonic acid transition state [3].[1][2]
Signaling p38 MAPK The benzylamino-acetamide scaffold is a known chemotype for kinase hinge-binding, particularly in the MAP kinase family.[1][2]
Visualization: Pharmacophore-to-Target Mapping[1][2]

PharmacophoreMap cluster_mol 2-Benzylamino-N-biphenyl-2-yl-acetamide Benzyl Benzylamine Group (Cationic Interaction) KCNT1 KCNT1 (Slack) Pore Blockade Benzyl->KCNT1 Mimics K+ ion interaction Linker Acetamide Linker (H-Bonding) NaV NaV Channels State-Dependent Block Linker->NaV Stabilizes inactivated state Biphenyl Biphenyl Moiety (Hydrophobic/Steric) Biphenyl->KCNT1 Occupies hydrophobic pore region COX COX-2 Active Site Binding Biphenyl->COX Hydrophobic channel entry

Figure 1: Structural dissection of the compound and its mechanistic mapping to high-probability biological targets.[1]

Part 2: Experimental Validation Protocols

To definitively identify the target, you must proceed through a Phenotypic


 Biophysical 

Proteomic
workflow.[2]
Phase 1: Phenotypic Screening (Functional Confirmation)

Objective: Determine the physiological effect to narrow the target class.

Protocol A: Thallium (Tl+) Flux Assay (For KCNT1/Ion Channels) Since KCNT1 is a primary candidate, a Tl+ flux assay is the most robust high-throughput method.[2] Tl+ flows through potassium channels and binds to a Tl-sensitive fluorescent dye.[1][2]

  • Cell Line: HEK-293 cells stably expressing human KCNT1 (hKCNT1).[1][2]

  • Reagents: FluxOR™ II Green Potassium Ion Channel Assay kit.

  • Procedure:

    • Load cells with FluxOR dye for 60 min at room temperature.[1][2]

    • Replace buffer with chloride-free assay buffer (to prevent TlCl precipitation).[1][2]

    • Add 2-Benzylamino-N-biphenyl-2-yl-acetamide (Test) or VU0606170 (Control) at varying concentrations (0.1 nM – 10

      
      M).[1][2]
      
    • Stimulation: Add stimulus buffer containing Tl

      
      SO
      
      
      
      and a sodium source (to activate KCNT1).[2]
    • Readout: Measure fluorescence intensity (Ex/Em 490/525 nm) on a kinetic plate reader (e.g., FLIPR).

  • Interpretation: A reduction in fluorescence compared to vehicle control indicates channel inhibition.[1][2]

Phase 2: Biophysical Target Engagement

Objective: Prove physical binding to the specific protein.[2]

Protocol B: Cellular Thermal Shift Assay (CETSA) This protocol validates that the compound binds to the target protein in a complex cellular environment, increasing the protein's thermal stability.

  • Preparation: Treat HEK-293 lysates (or intact cells) with the compound (10

    
    M) or DMSO (Vehicle) for 30 min.
    
  • Thermal Challenge: Aliquot samples into PCR tubes and heat to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Cooling: Immediately cool to 25°C.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using antibodies specific to the predicted target (e.g., anti-KCNT1 or anti-COX-2).[2]

  • Data Analysis: Plot the remaining soluble protein intensity vs. temperature. A right-shift in the melting curve (

    
    ) of the treated sample confirms direct binding.[1]
    
Phase 3: Unbiased Target Discovery (Proteomics)

Objective: If the specific hypothesis fails, identify the target de novo.

Protocol C: Photo-Affinity Labeling (PAL) & Mass Spectrometry The biphenyl ring allows for relatively easy chemical modification to add a photo-activatable crosslinker (e.g., diazirine) without destroying binding affinity.[1][2]

  • Probe Synthesis: Synthesize a derivative where the benzyl ring is substituted with a diazirine (photocage) and an alkyne handle (for click chemistry).

  • Incubation: Incubate cell lysates with the photo-probe (1

    
    M).
    
  • Competition: In parallel samples, add excess "cold" parent compound (2-Benzylamino-N-biphenyl-2-yl-acetamide) to prove specific binding.

  • Crosslinking: Irradiate with UV light (365 nm) for 10 min to covalently crosslink the probe to the target.[2]

  • Enrichment: React the lysate with Biotin-Azide via CuAAC (Click Chemistry). Pull down biotinylated proteins using Streptavidin beads.[1][2]

  • Identification: Perform Tryptic digestion and LC-MS/MS analysis.[1][2]

  • Hit Calling: Targets are identified as proteins significantly enriched in the probe sample but depleted in the competition sample.[2]

Part 3: Data Analysis & Decision Logic

The following workflow illustrates the logical progression from compound acquisition to confirmed target.

TargetIDWorkflow Start Compound: 2-Benzylamino-N-biphenyl-2-yl-acetamide InSilico In Silico Screening (Similarity to VU0606170) Start->InSilico Phenotypic Phenotypic Screen (Tl+ Flux / Seizure Model) InSilico->Phenotypic Decision1 Activity? Phenotypic->Decision1 Electrophys Patch Clamp (Confirm KCNT1/NaV) Decision1->Electrophys Yes (Ion Channel) Proteomics Photo-Affinity Labeling (Unbiased MS) Decision1->Proteomics No (Unknown Mech) Validation CETSA / SPR (Binding Kinetics) Electrophys->Validation Proteomics->Validation

Figure 2: Decision matrix for target deconvolution.[1][2] The path diverges based on initial phenotypic activity.

Part 4: Technical Specifications & Safety

Solubility & Formulation
  • Solvent: DMSO (Dimethyl sulfoxide).[1][2]

  • Stock Concentration: 10 mM.[1][2]

  • Solubility Note: The biphenyl group makes this compound highly lipophilic (

    
    ).[1][2] Avoid aqueous buffers for stock storage.[1][2] Ensure <0.1% DMSO final concentration in cell assays to prevent solvent artifacts.[1][2]
    
Synthesis Verification

Before testing, ensure the compound is the 2-benzylamino regioisomer.[1][2]

  • 1H NMR Diagnostic: Look for the singlet (or AB quartet) of the glycine methylene protons (

    
     ppm) and the distinct resonances of the biphenyl system (ortho-substitution often causes shielding/deshielding effects distinct from para-isomers).
    

References

  • KCNT1 Inhibition: Emmitte, K. A., et al. (2022).[2] "Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels." Bioorganic & Medicinal Chemistry Letters. Link

  • Anticonvulsant Activity: Kohn, H., et al. (1991).[2] "Preparation and anticonvulsant activity of a series of functionalized 2-benzylaminoacetamides." Journal of Medicinal Chemistry. Link

  • Biphenyl Scaffold Analysis: Arora, A. (2010).[2][3] "Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives." Asian Journal of Chemistry. Link[1]

  • Compound Database: PubChem CID 408045 (Related Analog: N-benzyl-2-(benzylamino)acetamide).[1][2] Link[1]

Sources

History and discovery of N-biphenyl-2-yl-acetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of N-biphenyl-2-yl-acetamide Analogs

Introduction: The Emergence of a Privileged Scaffold

The N-biphenyl-2-yl-acetamide core is a significant scaffold in modern medicinal chemistry, primarily recognized for its role in the development of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). This enzyme is a key regulator of the endocannabinoid system, and its inhibition presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of N-biphenyl-2-yl-acetamide analogs, intended for researchers and professionals in the field of drug development.

The journey of these compounds from simple aromatic structures to highly selective enzyme inhibitors illustrates a fascinating interplay of rational drug design, serendipitous discovery, and meticulous chemical optimization. Biphenyl derivatives, in general, have long been explored for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The acetamide moiety, a common feature in many biologically active molecules, further enhances the potential for developing drug-like candidates.[3][4][5] It is at the intersection of these two well-established pharmacophores that the N-biphenyl-2-yl-acetamide story begins, leading to the development of compounds that have significantly advanced our understanding of the endocannabinoid system.

The Endocannabinoid System and the Rise of FAAH as a Therapeutic Target

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[6][7] The system comprises endocannabinoids (endogenous lipid-based retrograde neurotransmitters), cannabinoid receptors (CB1 and CB2), and the enzymes that synthesize and degrade the endocannabinoids.[8] The primary endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[8]

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide and other related fatty acid amides.[6][9][10] By hydrolyzing anandamide, FAAH terminates its signaling activity. Consequently, inhibiting FAAH leads to an increase in the endogenous levels of anandamide, which in turn enhances the activation of cannabinoid receptors.[9][11] This mechanism offers a more nuanced therapeutic approach compared to the direct administration of cannabinoid receptor agonists, which can lead to undesirable psychoactive side effects.[7][12] The prospect of amplifying the body's own endocannabinoid signaling with high spatial and temporal precision has made FAAH a highly attractive target for drug discovery.[11][12]

Discovery of URB597: A Landmark N-biphenyl-2-yl-acetamide Analog

A pivotal moment in the history of N-biphenyl-2-yl-acetamide analogs was the discovery of URB597 (also known as KDS-4103).[6] This compound emerged from efforts to develop potent and selective FAAH inhibitors. URB597 is a carbamate derivative, specifically cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester, which contains the core N-biphenyl-yl-acetamide-like structure within its broader framework.[6]

URB597 was identified as a potent, irreversible inhibitor of FAAH, acting through the carbamoylation of the enzyme's catalytic serine residue (Ser241).[9][13] The discovery of URB597 was significant for several reasons:

  • High Potency: It exhibited inhibitory activity in the low nanomolar range.[6][14]

  • In Vivo Efficacy: Administration of URB597 in animal models led to elevated brain levels of anandamide and produced analgesic and anxiolytic-like effects without the typical side effects associated with direct CB1 receptor agonists.[13]

  • Proof of Concept: It provided strong evidence that FAAH inhibition could be a viable therapeutic strategy.

The development of URB597 spurred extensive research into the structure-activity relationships (SAR) of related analogs, solidifying the importance of the N-biphenyl-2-yl-acetamide scaffold.[13][15]

Mechanism of FAAH Inhibition

The irreversible inhibition of FAAH by carbamate-based N-biphenyl-2-yl-acetamide analogs like URB597 involves a covalent modification of the enzyme's active site. The catalytic triad of FAAH (Ser241-Ser217-Lys142) facilitates the nucleophilic attack of Ser241 on the carbonyl carbon of the inhibitor's carbamate group.[13][14] This results in the formation of a stable carbamoyl-enzyme complex and the release of the biphenyl leaving group, rendering the enzyme inactive.[9][13]

FAAH_Inhibition FAAH FAAH (Active) (Ser241-OH) Complex Enzyme-Inhibitor Complex FAAH->Complex Binding Inhibitor URB597 (Carbamate Inhibitor) Inhibitor->Complex Carbamoylated_FAAH Carbamoylated FAAH (Inactive) Complex->Carbamoylated_FAAH Nucleophilic Attack by Ser241 Leaving_Group Biphenyl Leaving Group Complex->Leaving_Group Release

Caption: Mechanism of irreversible FAAH inhibition by URB597.

Synthesis and Methodologies

The synthesis of N-biphenyl-2-yl-acetamide analogs generally follows convergent synthetic routes. A common approach involves the coupling of a biphenyl precursor with an appropriate acetamide or carbamate moiety.

General Synthetic Scheme

A representative synthesis often starts with the construction of the biphenyl core, which can be achieved through cross-coupling reactions such as the Suzuki coupling.[2][16] The resulting biphenyl derivative is then further functionalized to introduce the acetamide or a related group.

Synthesis_Workflow cluster_synthesis Synthesis Start Aryl Halide + Arylboronic Acid Suzuki Suzuki Coupling (Pd Catalyst) Start->Suzuki Biphenyl Biphenyl Intermediate Suzuki->Biphenyl Functionalization Functional Group Interconversion Biphenyl->Functionalization Amine Biphenyl Amine Functionalization->Amine Coupling Amide/Carbamate Coupling Amine->Coupling Final_Product N-biphenyl-2-yl-acetamide Analog Coupling->Final_Product

Caption: General synthetic workflow for N-biphenyl-2-yl-acetamide analogs.

Experimental Protocol: Synthesis of a 4-Biphenyl Acetamide Derivative

The following protocol is a generalized procedure based on the synthesis of N-substituted 4-biphenyl acetamides.[1]

Step 1: Preparation of 4-Biphenyl Acetyl Chloride

  • Dissolve 4-biphenyl acetic acid (1 equivalent) in dry benzene in a round-bottom flask.

  • Add thionyl chloride (2 equivalents) to the solution.

  • Reflux the reaction mixture on a water bath at 80°C for 2.5 hours.

  • Monitor the reaction progress by observing the color change from yellow to orange.

  • Concentrate the reaction mixture under reduced pressure to remove excess benzene and thionyl chloride, yielding 4-biphenyl acetyl chloride as a viscous oil. This intermediate is typically used in the next step without further purification.

Step 2: Preparation of N-Substituted-4-biphenyl-acetamide

  • Dissolve the desired primary amide (1 equivalent) in a suitable dry solvent (e.g., pyridine or benzene) in a separate round-bottom flask.

  • Add the 4-biphenyl acetyl chloride (1 equivalent) prepared in Step 1 to the solution of the primary amide.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an n-hexane/chloroform mixture) to obtain the pure N-substituted-4-biphenyl-acetamide.

  • Characterize the final product using techniques such as melting point determination, elemental analysis, NMR, and mass spectrometry.[1]

Biological Evaluation and Experimental Protocols

The biological activity of N-biphenyl-2-yl-acetamide analogs is primarily assessed through their ability to inhibit FAAH. This is typically determined using in vitro enzyme inhibition assays.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a common method for measuring FAAH activity and inhibition in rat brain homogenates.[17]

1. Preparation of Brain Homogenate:

  • Homogenize rat brain tissue in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. FAAH Inhibition Assay:

  • Pre-incubate the brain membrane preparation with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [³H]-anandamide.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Terminate the reaction by adding an ice-cold stop solution (e.g., chloroform/methanol, 2:1 v/v).

  • Separate the aqueous and organic phases by centrifugation. The product of the hydrolysis (e.g., [³H]-ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) for Selectivity

While potent inhibition of FAAH is desired, selectivity is equally crucial to avoid off-target effects. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against the broader family of serine hydrolases.[13][15]

Experimental Workflow for ABPP:

  • Treat proteomes (e.g., from brain or liver tissue) from animals administered with the test compound (or vehicle) with a broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) probe tagged with a reporter molecule (e.g., rhodamine).

  • The probe covalently labels the active site serine of all accessible serine hydrolases.

  • If the test compound has inhibited a particular serine hydrolase (including FAAH), the probe will be unable to bind to that enzyme.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins using in-gel fluorescence scanning.

  • A decrease in the fluorescence intensity of a specific band in the treated sample compared to the control indicates that the test compound has inhibited that particular enzyme.

  • This method allows for a global view of the inhibitor's selectivity across the entire serine hydrolase superfamily.[15]

ABPP_Workflow cluster_abpp Activity-Based Protein Profiling (ABPP) Proteome Proteome (e.g., Brain Lysate) Treatment Incubate with Test Inhibitor Proteome->Treatment Probe Add Broad-Spectrum Serine Hydrolase Probe Treatment->Probe SDS_PAGE Separate Proteins by SDS-PAGE Probe->SDS_PAGE Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Analysis Analyze Protein Labeling Profile Scan->Analysis

Caption: Experimental workflow for Activity-Based Protein Profiling.

Evolution of Analogs and Clinical Development

The success of URB597 prompted the development of numerous other N-biphenyl-2-yl-acetamide analogs and related compounds with improved properties. A key focus was to enhance selectivity and optimize pharmacokinetic profiles.

One notable example is PF-3845, which demonstrated improved potency and selectivity for FAAH compared to URB597, particularly in peripheral tissues where URB597 showed some off-target activity against carboxylesterases.[15]

Clinical Trials and Challenges

Several FAAH inhibitors, including some based on the N-biphenyl-2-yl-acetamide scaffold, have entered clinical trials for various indications, including pain, anxiety, and other neurological disorders.[7][12] While many of these compounds have shown good safety profiles in early-phase trials, the field faced a major setback in 2016 with the tragic outcome of a Phase I trial of BIA 10-2474, a different class of FAAH inhibitor.[11][18] This event led to one death and several cases of severe neurological damage.[11] Subsequent investigations suggested that the toxicity was likely due to off-target effects of the compound or its metabolites, rather than the mechanism of FAAH inhibition itself.[18] This incident underscored the critical importance of thorough preclinical safety and selectivity profiling for all new drug candidates.

Despite this setback, research into FAAH inhibitors continues, with a renewed emphasis on understanding the complete pharmacological profile of these compounds. The N-biphenyl-2-yl-acetamide scaffold remains a valuable starting point for the design of new and safer FAAH inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory potency of selected FAAH inhibitors.

CompoundFAAH IC₅₀ (nM)NotesReference
URB597 (KDS-4103) ~5 (rat brain)Irreversible carbamate inhibitor.[6]
PF-3845 ~7 (human)Highly selective irreversible inhibitor.[15]
PF-04457845 Potent (specific value varies by assay)Advanced to Phase II clinical trials.[7][8]
JNJ-42165279 PotentInvestigated in clinical trials.[7]
SSR-411298 PotentInvestigated in clinical trials for depression.[7]

Future Perspectives

The history of N-biphenyl-2-yl-acetamide analogs is a testament to the power of medicinal chemistry to develop highly specific molecular probes and potential therapeutics. While the path to clinical success has been challenging, the foundational knowledge gained from studying these compounds has been immense. Future research in this area will likely focus on:

  • Reversible Inhibitors: Designing non-covalent inhibitors to potentially improve safety profiles.

  • Enhanced Selectivity: Further refining the scaffold to eliminate any residual off-target activity.

  • Exploring New Indications: Investigating the therapeutic potential of FAAH inhibition in a broader range of diseases, including neurodegenerative disorders and cancer.[1]

The N-biphenyl-2-yl-acetamide scaffold, with its well-understood structure-activity relationships and proven in vivo efficacy, will undoubtedly continue to be a cornerstone of these future drug discovery efforts.

References
  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • Ahn, K., et al. (2009).
  • Otrubova, K., Ezzili, C., & Boger, D. L. (2011). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 21(16), 4674-4685.
  • Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology, 400(4), 743-754.
  • Palasantza, D. A., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7389-7394.
  • van der Wel, T., et al. (2017). N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. Scientific Reports, 7(1), 1-11.
  • Compton, T. R., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 22-37.
  • Starowicz, K., & Finn, D. P. (2017). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Molecules, 22(12), 2136.
  • Żmudzki, P., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Kumar, A., et al. (2012). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents.
  • Israr, H., et al. (2019).
  • Aso, E., & Ferrer, I. (2016). FAAH inhibitors in the limelight, but regrettably. Frontiers in Pharmacology, 7, 34.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. BenchChem.
  • ChEMBL. (n.d.). Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide antagonists of the P2X7 receptor. EMBL-EBI.
  • Weaver, C. D., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5123.
  • Sharma, C., & Singh, G. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 6(2), 117-133.
  • Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 593(1), 202-211.
  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. BenchChem.
  • van Esbroeck, A. C. M., et al. (2017). Inhibitor Selectivity.
  • ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates.
  • van der Gracht, A. M. F., et al. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 441-463.
  • Li, J., et al. (2019). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry, 27(18), 115013.
  • Usiena air. (n.d.).
  • Boger, D. L. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). CHIMIA International Journal for Chemistry, 65(4), 246-251.
  • Starowicz, K., & Finn, D. P. (2017). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Molecules, 22(12), 2136.
  • Tanaka, T., et al. (2019). Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate. Bioorganic & Medicinal Chemistry Letters, 29(4), 579-583.
  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.
  • Fülöpová, V., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Chemical Biology & Drug Design, 101(4), 896-914.

Sources

Methodological & Application

Application Note: Efficient Synthesis Protocol for 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized, two-step synthetic protocol for 2-Benzylamino-N-biphenyl-2-yl-acetamide . This scaffold shares structural homology with the "caine" class of local anesthetics (e.g., lidocaine, prilocaine) and exhibits potential as a lipid metabolism modulator.

The protocol utilizes a convergent Chloroacetylation-Amination strategy . Unlike direct coupling methods (e.g., EDC/HOBt) which suffer from high reagent costs and purification difficulties, this route prioritizes atom economy and scalability. We employ a Finkelstein-assisted nucleophilic substitution in the second step to overcome the steric hindrance imposed by the ortho-phenyl ring of the biphenyl moiety.

Chemical Strategy & Retrosynthesis

The synthesis is designed around the construction of the acetamide linker followed by the installation of the amine tail.

  • Step 1: Electrophilic Acylation. 2-Aminobiphenyl is reacted with chloroacetyl chloride. The ortho-phenyl group creates significant steric bulk, requiring a solvent system that maintains solubility while managing the exothermic release of HCl.

  • Step 2: Nucleophilic Displacement (

    
    ).  The intermediate chloride undergoes substitution with benzylamine. To accelerate this reaction against the steric "picket fence" of the biphenyl system, Potassium Iodide (KI) is used as a catalyst (Finkelstein condition) to generate the more reactive iodide intermediate in situ.
    
Reaction Scheme (Graphviz)

ReactionScheme SM1 2-Aminobiphenyl (Nucleophile) Inter Intermediate: 2-Chloro-N-(biphenyl-2-yl)acetamide SM1->Inter Step 1: Acylation DCM, TEA, 0°C to RT Reagent1 Chloroacetyl Chloride (Electrophile) Reagent1->Inter Product Target: 2-Benzylamino-N-biphenyl-2-yl-acetamide Inter->Product Step 2: Amination KI (cat.), K2CO3, MeCN, Reflux Reagent2 Benzylamine (Nucleophile) Reagent2->Product

Figure 1: Two-step synthetic pathway utilizing an activated chloride intermediate.

Detailed Experimental Protocols

Phase I: Synthesis of 2-Chloro-N-(biphenyl-2-yl)acetamide

Objective: Install the acetamide linker with a leaving group. Critical Control Point: Temperature must be kept <5°C during addition to prevent bis-acylation.

Materials
ReagentEquiv.MW ( g/mol )Role
2-Aminobiphenyl 1.0169.23Starting Material
Chloroacetyl Chloride 1.2112.94Electrophile
Triethylamine (TEA) 1.5101.19HCl Scavenger
Dichloromethane (DCM) --Solvent
Procedure
  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-Aminobiphenyl (10 mmol) and dry DCM (50 mL). Add TEA (15 mmol) and stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C.

  • Addition: Dilute Chloroacetyl Chloride (12 mmol) in 10 mL DCM. Add this solution dropwise via an addition funnel over 30 minutes. Note: Vigorous fuming may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Quench with cold water (50 mL).

    • Separate the organic layer and wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted amine, followed by sat. NaHCO3 (2 x 30 mL) and Brine.

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: The crude solid is usually sufficiently pure. If necessary, recrystallize from Ethanol/Hexane.

    • Expected Yield: 85-95%

    • Appearance: Off-white to beige solid.

Phase II: Synthesis of 2-Benzylamino-N-biphenyl-2-yl-acetamide

Objective: Displacement of the chloride with benzylamine. Critical Control Point: Use of KI is essential to reduce reaction time from >24h to <6h due to the steric hindrance of the biphenyl group.

Materials
ReagentEquiv.MW ( g/mol )Role
Intermediate (Phase I) 1.0245.70Substrate
Benzylamine 1.2107.16Nucleophile
Potassium Carbonate 2.0138.21Base
Potassium Iodide (KI) 0.1166.00Catalyst
Acetonitrile (MeCN) --Solvent
Procedure
  • Setup: Dissolve the Intermediate (5 mmol) in Acetonitrile (30 mL).

  • Reagent Addition: Add anhydrous K2CO3 (10 mmol) and catalytic KI (0.5 mmol). Stir for 5 minutes.

  • Amine Addition: Add Benzylamine (6 mmol) in one portion.

  • Reflux: Heat the reaction to reflux (approx. 82°C) for 4-6 hours.

    • Mechanism Check: The solution may turn slightly yellow/orange due to iodine liberation, which is normal.

  • Workup:

    • Cool to RT and filter off the inorganic salts (KCl/KI/K2CO3).

    • Concentrate the filtrate to remove MeCN.

    • Redissolve residue in EtOAc (40 mL) and wash with water.

  • Purification:

    • The secondary amine product can be purified via recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).

    • Expected Yield: 70-80%

Analytical Validation

To confirm the identity of the target molecule, look for these diagnostic signals:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.5-10.0 ppm (s, 1H, NH -Amide): Diagnostic singlet, downfield.
      
    • 
       7.2-7.5 ppm (m, aromatic protons): Integration should account for 14 protons (9 from biphenyl + 5 from benzyl).
      
    • 
       3.7-3.8 ppm (s, 2H, N-CH2 -Ph): Benzylic protons.
      
    • 
       3.2-3.3 ppm (s, 2H, CO-CH2 -N): Alpha-methylene protons.
      
  • Mass Spectrometry (ESI+):

    • Target Mass: 316.40 g/mol .

    • Look for

      
       peak at m/z 317.4 .
      

Troubleshooting & Optimization Logic

The following decision tree provides a self-validating workflow for common synthetic issues.

Troubleshooting Start Issue Detected Problem1 Low Yield in Step 1? Start->Problem1 Sol1 Check dryness of DCM. Water hydrolyzes Acid Chloride. Problem1->Sol1 Yes Problem2 Incomplete Reaction (Step 2)? Problem1->Problem2 No Sol2 Add 0.2 eq more KI. Switch solvent to DMF (100°C). Problem2->Sol2 Yes Problem3 Bis-alkylation (Tertiary Amine)? Problem2->Problem3 No Sol3 Reduce Benzylamine to 1.0 eq. Increase dilution (0.1 M). Problem3->Sol3 Yes

Figure 2: Troubleshooting logic for maximizing yield and purity.

References

  • Lee, K. S., et al. (2003).[1] "Nucleophilic substitution reactions of

    
    -chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry, 1(11), 1989-1994.[1] Retrieved from [Link]
    
  • Arora, A. (2010).[2] "Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives." Asian Journal of Chemistry, 22(2), 1041-1046.[2] Retrieved from [Link]

Sources

Step-by-step reaction conditions for synthesizing biphenyl acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Biphenyl Acetamides

Subtitle: Modular Protocols for High-Throughput Library Generation and Late-Stage Functionalization in Drug Discovery.

Executive Summary

The biphenyl acetamide motif—defined here as a biphenyl scaffold linked via a methylene spacer to an amide functionality (


)—is a privileged pharmacophore in medicinal chemistry, featured prominently in neutral endopeptidase (NEP) inhibitors (e.g., Sacubitril) and various antagonists for GPCRs.

This application note provides a rigorous, field-validated guide for synthesizing this motif. Unlike generic textbook descriptions, this guide focuses on process robustness , impurity control , and scalability . We present two distinct workflows:

  • The Convergent Modular Route (Recommended): Suzuki-Miyaura coupling followed by HATU-mediated amidation. This is the industry standard for structure-activity relationship (SAR) library generation.

  • The Direct C-H Functionalization Route (Advanced): Palladium-catalyzed direct acetamidation for late-stage diversification.

Strategic Pathway Overview

The choice of synthetic route depends on the availability of starting materials and the stage of drug development.

SynthesisStrategy Start Target: Biphenyl Acetamide RouteA Route A: Convergent (Library Synthesis) Start->RouteA High Flexibility RouteB Route B: Linear/Direct (Late-Stage) Start->RouteB High Atom Economy StepA1 1. Suzuki Coupling (Build Core) RouteA->StepA1 StepB1 Direct C-H Acetamidation RouteB->StepB1 StepA2 2. Amidation (Install Pharmacophore) StepA1->StepA2

Figure 1: Strategic decision matrix for selecting the synthesis pathway based on project requirements.

Protocol A: The Convergent Modular Route (Industry Standard)

This route is preferred for generating libraries because it allows the independent variation of the biphenyl "left-hand side" and the amine "right-hand side."

Phase 1: Construction of the Biphenyl Core (Suzuki-Miyaura Coupling)

Objective: Synthesize 4-biphenylacetic acid derivatives from aryl halides and phenylboronic acids.

Mechanism & Causality: Standard Pd(


)

often fails with sterically hindered substrates. We utilize Pd(OAc)

with S-Phos
, a bulky electron-rich Buchwald ligand. S-Phos facilitates oxidative addition into hindered aryl chlorides and promotes reductive elimination, ensuring high yields even with ortho-substituted partners.

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 4-bromophenylacetic acid)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)

    
     (1-2 mol%) + S-Phos (2-4 mol%)
    
  • Base:

    
     (2.0 equiv) — Superior to carbonates for hindered couplings.
    
  • Solvent: Toluene/Water (10:1) — Biphasic system is critical for dissolving inorganic bases while protecting the catalyst.

Step-by-Step Protocol:

  • Degassing (Critical): Charge the reaction vessel with Toluene/Water. Sparge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Pre-complexation: Add Pd(OAc)

    
     and S-Phos. Stir at RT for 5 mins to form the active catalytic species (color change usually observed).
    
  • Addition: Add the Aryl Halide, Boronic Acid, and

    
    .
    
  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc. Acidify aqueous layer to pH 3 (to ensure the carboxylic acid product is protonated and extracts into organic layer). Wash with brine, dry over

    
    .
    
Phase 2: Amide Bond Formation (The HATU Protocol)

Objective: Convert the biphenyl acetic acid to the final acetamide.

Mechanism & Causality: We select HATU over EDC/HOBt. HATU generates a highly reactive At-active ester (7-azabenzotriazole ester).[1] The pyridine nitrogen in the HATU scaffold provides an intramolecular base effect (neighboring group participation), accelerating the amine attack and minimizing racemization if chiral centers are present alpha to the carbonyl.

Reagents:

  • Carboxylic Acid: 1.0 equiv (from Phase 1)[1]

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step Protocol:

  • Activation (The "Pre-stir"): Dissolve the Biphenyl Acid and DIPEA in DMF. Add HATU. Stir for 5–10 minutes at RT.

    • Why? This ensures complete formation of the activated ester before the amine is introduced, reducing competitive hydrolysis.

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add the Amine. Stir at RT for 1–4 hours.

  • Quench: Dilute with saturated

    
     or 1M HCl (if product is not acid-sensitive).
    
    • Note: The byproduct of HATU is water-soluble, but tetramethylurea can be difficult to remove. Multiple water washes are required.

Protocol B: Direct C-H Acetamidation (Advanced)

Objective: Direct installation of an acetamide group onto a biphenyl ring via Pd-catalyzed C-H activation. This is ideal for late-stage functionalization where pre-functionalized handles (halides) are not available.

Mechanism: This reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle involving a Directed Metalation Group (DMG) or non-directed electrophilic palladation, followed by oxidative reductive elimination.

Reagents:

  • Substrate: Biphenyl derivative (1.0 equiv)

  • Reagent: Acetamide (or

    
    -methoxyacetamide for better reactivity)
    
  • Catalyst: Pd(OAc)

    
     (5–10 mol%)
    
  • Oxidant:

    
     (2.0 equiv) — Required to reoxidize Pd(0) to Pd(II).
    
  • Solvent: Dichloroethane (DCE) or Trifluoroacetic Acid (TFA) mixtures.

Step-by-Step Protocol:

  • Setup: In a sealed tube, combine Biphenyl, Acetamide, Pd(OAc)

    
    , and 
    
    
    
    .
  • Reaction: Heat to 100°C for 18–24 hours.

  • Filtration: The reaction mixture will be heterogeneous. Filter through a Celite pad to remove palladium black and inorganic salts.

  • Purification: This method often yields regioisomers (ortho/para mixtures). Preparative HPLC is usually required.

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields in the Amidation step (Phase 2).

OptimizationLogic Problem Issue: Low Yield in Amidation CheckLCMS Check LC-MS Problem->CheckLCMS StartRemains Starting Acid Remains CheckLCMS->StartRemains ProdHydrolysis Product Hydrolyzed CheckLCMS->ProdHydrolysis Racemization Racemization Observed CheckLCMS->Racemization Action1 Activation Failed. Switch to T3P (Propylphosphonic anhydride). T3P is more potent for sterically hindered acids. StartRemains->Action1 Action2 Water in Solvent. Use Anhydrous DMF. Switch workup to neutral pH. ProdHydrolysis->Action2 Action3 Base Induced. Reduce DIPEA to 2.0 eq. Switch to COMU (lower epimerization). Racemization->Action3

Figure 2: Decision tree for troubleshooting amide coupling failures.

Data Summary: Reagent Selection Guide

ParameterHATU EDC / HOBt T3P (Propylphosphonic anhydride)
Primary Use High-throughput, difficult couplingsScale-up, cost-sensitive projectsSterically hindered, low epimerization
Reactivity Very High (Fast kinetics)ModerateHigh (requires high temp sometimes)
Byproduct Removal Difficult (requires acid wash)Easy (Water soluble urea)Very Easy (Water soluble phosphate)
Cost HighLowModerate
Toxicity Sensitizer (Peptide coupling)SensitizerLow toxicity

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amide Bond Formation (HATU/T3P)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • C-H Activation Strategies

    • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[4][5] Chemical Reviews, 110(2), 1147–1169. Link

  • Biphenyl Scaffold Optimization

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Note: In Vitro Characterization of 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the use of 2-Benzylamino-N-biphenyl-2-yl-acetamide (CAS: 333341-34-7). Based on its chemical structure—a biphenyl-acetamide scaffold —this compound is identified as a small-molecule probe with pharmacophoric features characteristic of Sirtuin 2 (SIRT2) inhibitors and, to a lesser extent, lipid transfer protein inhibitors (e.g., MTP).

The following protocols focus on its primary application as a SIRT2 inhibitor , a critical target in neurodegenerative disease and cancer research.

Part 1: Introduction & Mechanism of Action

2-Benzylamino-N-biphenyl-2-yl-acetamide is a synthetic small molecule belonging to the N-aryl-2-aminoacetamide class. Its structure features a biphenyl moiety linked via an acetamide bridge to a benzylamine group.[1] This scaffold is a known pharmacophore for Sirtuin 2 (SIRT2) inhibition, where the biphenyl group occupies the hydrophobic "selectivity pocket" of the SIRT2 enzyme, distinct from other sirtuin isoforms (SIRT1, SIRT3).

Mechanistic Logic
  • Target: SIRT2 (NAD+-dependent deacetylase).

  • Binding Mode: The compound likely functions as a substrate-competitive inhibitor (occupying the acetyl-lysine binding tunnel) or a mechanism-based inhibitor (interfering with NAD+ hydrolysis).

  • Biological Effect: Inhibition of SIRT2 leads to the hyperacetylation of its specific substrates, most notably

    
    -Tubulin (Lys40) , resulting in microtubule stabilization.
    
Chemical Properties & Handling
PropertySpecification
CAS Number 333341-34-7
Molecular Weight ~316.4 g/mol
Solubility Soluble in DMSO (>10 mM); poorly soluble in water.
Storage Powder: -20°C (desiccated). Stock Solution (DMSO): -80°C (up to 6 months).
Stability Avoid repeated freeze-thaw cycles. Hydrolysis may occur at extreme pH.

Part 2: Experimental Protocols

Protocol 1: In Vitro SIRT2 Deacetylation Assay (Fluorometric)

Objective: To determine the IC


 of the compound against recombinant human SIRT2 enzyme.
Materials
  • Enzyme: Recombinant Human SIRT2 (e.g., Cayman Chem or BPS Bioscience).

  • Substrate: Fluorogenic acetylated peptide (e.g., Ac-Lys-AMC or p53-based fluorophore).

  • Cofactor:

    
    -NAD+ (Sigma).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    , 1 mg/mL BSA.
    
  • Developer: Trypsin or Lysyl endopeptidase (to release AMC fluorophore).

  • Plate: 96-well black, flat-bottom microplate.

Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate concentrations from 10 mM down to 0.1

      
      M.
      
    • Dilute each point 1:50 into Assay Buffer to prepare 2x working solutions (Final DMSO < 1%).

  • Enzyme Mix:

    • Dilute SIRT2 enzyme to 0.5 ng/

      
      L  in Assay Buffer.
      
  • Substrate Mix:

    • Prepare a solution containing 50

      
      M Ac-Lys-AMC  and 500 
      
      
      
      M NAD+
      in Assay Buffer.
  • Reaction Assembly:

    • Add 25

      
      L  of Compound Working Solution to wells.
      
    • Add 25

      
      L  of Enzyme Mix. Incubate for 10 min at 37°C to allow binding.
      
    • Initiate reaction by adding 25

      
      L  of Substrate Mix.
      
  • Incubation:

    • Incubate at 37°C for 45 minutes .

  • Development:

    • Add 25

      
      L  of Developer Solution (Trypsin/Nicotinamide).
      
    • Incubate at Room Temperature for 15 minutes.

  • Readout:

    • Measure fluorescence on a plate reader: Ex 350-360 nm / Em 450-460 nm .

Data Analysis
  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC

    
    .
    
Protocol 2: Cellular Target Engagement (Western Blot)

Objective: To validate intracellular SIRT2 inhibition by monitoring the acetylation status of


-Tubulin (Lys40) .
Materials
  • Cell Line: MCF-7 (Breast Cancer) or SH-SY5Y (Neuroblastoma).

  • Lysis Buffer: RIPA Buffer + Protease Inhibitors + Deacetylase Inhibitors (1

    
    M Trichostatin A + 10 mM Nicotinamide). Critical: Nicotinamide prevents post-lysis deacetylation by Sirtuins.
    
  • Antibodies:

    • Primary: Anti-Acetyl-

      
      -Tubulin (Lys40) [Clone 6-11B-1].
      
    • Primary: Anti-Total

      
      -Tubulin.
      
    • Secondary: HRP-conjugated anti-mouse/rabbit IgG.

Workflow
  • Seeding:

    • Seed cells at

      
       cells/well in a 6-well plate. Incubate overnight.
      
  • Treatment:

    • Treat cells with 2-Benzylamino-N-biphenyl-2-yl-acetamide at 1, 5, and 10

      
      M for 6 to 24 hours .
      
    • Include a DMSO control and a Positive Control (e.g., AGK2 at 10

      
      M).
      
  • Lysis:

    • Wash cells with cold PBS.

    • Lyse in 100

      
      L  cold Lysis Buffer. Scrap and centrifuge at 14,000 x g for 15 min.
      
  • Western Blotting:

    • Load 20

      
      g protein/lane on a 10% SDS-PAGE gel.
      
    • Transfer to PVDF membrane.

    • Block with 5% non-fat milk.

    • Incubate with Anti-Acetyl-

      
      -Tubulin (1:1000)  overnight at 4°C.
      
    • Wash and incubate with HRP-secondary antibody.

    • Develop with ECL substrate.

  • Normalization:

    • Strip membrane and re-probe for Total

      
      -Tubulin .
      
    • Quantify bands using densitometry (ImageJ).

    • Calculate the ratio of Acetylated/Total Tubulin . An increase indicates SIRT2 inhibition.

Part 3: Visualization & Logic

Mechanism of Action Diagram

The following diagram illustrates the inhibition of SIRT2 by the compound and the downstream effect on Tubulin stability.

SIRT2_Mechanism Compound 2-Benzylamino-N- biphenyl-2-yl-acetamide SIRT2 SIRT2 Enzyme (Cytosolic) Compound->SIRT2 Inhibits Compound->SIRT2 Substrate Acetylated alpha-Tubulin (Lys40) SIRT2->Substrate Deacetylates Stabilization Microtubule Stabilization SIRT2->Stabilization Inhibition leads to Accumulation of Ac-Tubulin Product Deacetylated alpha-Tubulin Substrate->Product Normal Function Microtubule Microtubule Destabilization Product->Microtubule Promotes

Caption: Schematic representation of SIRT2 inhibition by 2-Benzylamino-N-biphenyl-2-yl-acetamide, preventing tubulin deacetylation and promoting microtubule stability.

Part 4: Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Assay Low solubility in aqueous buffer.Limit final DMSO concentration to 0.5-1%. Sonicate stock solution before dilution.
High Background (Fluor) Compound autofluorescence.Include a "Compound Only" control (no enzyme) and subtract this baseline.
No Cellular Effect Poor cell permeability.Increase treatment time to 24h. Verify serum-free conditions if serum proteins bind the compound.
Variable Western Blot Post-lysis deacetylation.Crucial: Ensure Lysis Buffer contains 10 mM Nicotinamide and 1

M TSA.

Part 5: References

  • Schiedel, M., et al. (2015). "Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure–Activity Relationship Study." Journal of Medicinal Chemistry. Link

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications. Link

  • Matrix Scientific. (n.d.).[2] "Product Data: 2-Benzylamino-N-biphenyl-2-yl-acetamide." Matrix Scientific Catalog. Link

  • North, B.J., et al. (2003). "The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase." Molecular Cell. Link

Sources

Application Note: Dosing & Pharmacological Evaluation of 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the pharmacological evaluation of 2-Benzylamino-N-biphenyl-2-yl-acetamide (CAS 333341-34-7) in murine models.[1]

This compound belongs to a class of


-substituted biphenyl acetamides , structurally related to agents investigated for analgesic, anti-inflammatory, and ion-channel modulating  activities (e.g., sodium channel blockade similar to lacosamide or local anesthetics).[1] Due to its lipophilic nature and amide linkage, specific formulation and dosing strategies are required to ensure bioavailability and avoid experimental artifacts.[1]


H

N

O Molecular Weight: 316.40 g/mol Predicted LogP: ~3.8–4.2 (Highly Lipophilic)[1]

Part 1: Executive Summary & Compound Profile[1]

2-Benzylamino-N-biphenyl-2-yl-acetamide is a synthetic small molecule featuring a biphenyl core linked via an acetamide bridge to a benzylamine moiety.[1] Its structural pharmacophore resembles Type II sodium channel blockers and certain TRP channel modulators , suggesting utility in neuropathic pain, epilepsy, and inflammation research.[1]

Key Pharmacochemical Challenges[1]
  • Solubility: The biphenyl and benzyl groups confer high lipophilicity, making the compound insoluble in aqueous buffers (PBS/Saline).[1]

  • Metabolic Stability: The secondary amine and amide bond are susceptible to hepatic metabolism (N-dealkylation and hydrolysis), potentially limiting half-life (

    
    ).[1]
    
  • CNS Penetration: With a Molecular Weight < 400 and high LogP, blood-brain barrier (BBB) penetration is expected to be high, making it suitable for CNS indications.[1]

Part 2: Formulation Strategy (The "Golden Rule")

Do not dissolve directly in saline. This will result in precipitation, inconsistent dosing, and potential embolisms in IV/IP routes.[1] Use the following Solubility-Optimized Vehicle System .

Recommended Vehicle (Standard Murine PO/IP)
  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent/Stabilizer)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 50% Saline (0.9%) or Water (Diluent - added LAST)[1]

Preparation Protocol
  • Weigh the required amount of solid compound.[1]

  • Dissolve completely in 100% DMSO (volume = 5% of final total). Vortex and sonicate until clear.

  • Add PEG 400 (40% of final volume) and Tween 80 (5% of final volume). Vortex thoroughly.

  • Slowly add warm (37°C) Saline (50% of final volume) while vortexing.

  • Check: Solution should remain clear or slightly opalescent.[1] If precipitation occurs, increase PEG 400 ratio or switch to 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) .
    

Part 3: Dosing Guidelines & Experimental Design[1]

Dose Range Finding (DRF)

For initial characterization, a logarithmic dose escalation is required to establish the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL) .[1]

GroupDose (mg/kg)RouteFrequencyPurpose
A 0 (Vehicle)PO/IPQD x 3 daysNegative Control
B 10PO/IPQD x 3 daysLow Dose (Receptor occupancy check)
C 30PO/IPQD x 3 daysMedium Dose (Likely therapeutic window)
D 100PO/IPQD x 3 daysHigh Dose (Toxicity ceiling check)
Administration Volumes[1]
  • Oral Gavage (PO): 10 mL/kg (e.g., 200 µL for a 20g mouse).[1]

  • Intraperitoneal (IP): 5–10 mL/kg.[1]

  • Intravenous (IV): Not recommended without specific microsolubilization (risk of precipitation).[1] Limit to 2–5 mL/kg if necessary.[1]

Pharmacokinetic (PK) Sampling Schedule

To correlate efficacy with plasma exposure, collect blood samples at:

  • T = 0.25 h (Absorption phase)[1]

  • T = 1.0 h (

    
     estimation)
    
  • T = 4.0 h (Elimination phase)

  • T = 24.0 h (Trough levels)[1]

Part 4: Visualization of Workflows

Formulation & Administration Decision Tree

This diagram guides the researcher through the critical decision-making process for solubilizing lipophilic amides like 2-Benzylamino-N-biphenyl-2-yl-acetamide.

Formulation_Protocol Start Compound: 2-Benzylamino- N-biphenyl-2-yl-acetamide Solubility_Check Solubility Check in DMSO Start->Solubility_Check Clear Clear Solution? Solubility_Check->Clear Standard_Vehicle Add PEG400 (40%) + Tween 80 (5%) Clear->Standard_Vehicle Yes Sonicate Sonicate / Warm (37°C) Clear->Sonicate No Dilute Dilute with Saline (50%) Standard_Vehicle->Dilute Check_Precip Precipitation? Dilute->Check_Precip Cyclodextrin Switch to 20% HP-beta-CD Check_Precip->Cyclodextrin Yes Ready Ready for Dosing (PO/IP) Check_Precip->Ready No Cyclodextrin->Ready Sonicate->Standard_Vehicle

Caption: Step-by-step formulation logic to prevent compound precipitation and ensure bioavailability.

Pharmacological Mechanism & Readout Workflow

Assuming the structural class activity (Sodium Channel Blockade / Anti-inflammatory), the following workflow validates the compound's efficacy.

Mechanism_Workflow Compound 2-Benzylamino-N- biphenyl-2-yl-acetamide Target Target Engagement (Na+ Channels / TRP / FAAH) Compound->Target Systemic Admin Pathway Inhibition of Neuronal Hyperexcitability Target->Pathway Modulation Model_A Model A: Formalin Test (Pain Phase I/II) Pathway->Model_A Model_B Model B: CFA Model (Inflammation) Pathway->Model_B Readout Readout: Reduced Licking/Flinching Reduced Edema Model_A->Readout Model_B->Readout

Caption: Logical flow from compound administration to physiological readout in analgesic/inflammatory models.

Part 5: Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution (20 mg/mL)
  • Calculate: To prepare 5 mL of dosing solution.

  • Weigh: 100 mg of 2-Benzylamino-N-biphenyl-2-yl-acetamide.

  • Solubilize: Add 250 µL of DMSO. Vortex for 30 seconds.[1]

  • Stabilize: Add 2.0 mL of PEG 400 and 250 µL of Tween 80. Vortex.

  • Dilute: Add 2.5 mL of sterile Saline dropwise while vortexing.

  • Filter: Pass through a 0.22 µm PES syringe filter if IV administration is intended (skip for PO).

Protocol B: In Vivo Efficacy (Formalin Test Example)

Rationale: Biphenyl acetamides often exhibit analgesic properties.[1]

  • Acclimatization: Acclimatize male C57BL/6 mice (8 weeks old) for 30 mins in observation chambers.

  • Pre-treatment: Administer Vehicle or Compound (10, 30, 100 mg/kg, IP) 30 minutes prior to stimulus.[1]

  • Induction: Inject 20 µL of 2.5% Formalin into the intraplantar surface of the right hind paw.[1]

  • Observation: Record "licking/biting time" in two phases:

    • Phase I (0–5 min): Acute nociception (Direct channel activation).[1]

    • Phase II (15–30 min): Inflammatory pain (Central sensitization).[1]

  • Analysis: A reduction in Phase II suggests anti-inflammatory or central analgesic activity.[1]

Part 6: Safety & Toxicology Notes

  • Metabolic Activation: Compounds containing a biphenyl motif can sometimes undergo metabolic hydroxylation, leading to reactive intermediates.[1] Monitor mice for signs of hepatotoxicity (lethargy, jaundice) if dosing chronically (>7 days).[1]

  • Sedation: Due to potential CNS activity, perform a Rotarod test before efficacy trials to ensure that any reduction in pain behavior is not simply due to sedation or motor impairment.[1]

Part 7: References

  • Arora, A. (2010).[1][2] Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.[1][2] [1]

  • BenchChem. (2024).[1] 2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide: Biological Activity and Structure-Activity Relationships. BenchChem Compound Database.

  • PubChem. (2025).[1][3][4][5] N-benzyl-2-(benzylamino)acetamide (Compound Summary). National Library of Medicine.[1] [1][3]

  • NIST. (2023). Acetamide, N-(1,1'-biphenyl)-2-yl- Mass Spectrum and Properties.[1][6] NIST Chemistry WebBook.[1]

Sources

Application Note: Permeability Profiling of 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1]

This Application Note provides a definitive guide for assessing the cell permeability of 2-Benzylamino-N-biphenyl-2-yl-acetamide .

Based on its chemical structure—comprising a hydrophobic biphenyl core , a benzyl group , and a secondary amine linker—this compound is classified as a Lipophilic Basic Amine . This physicochemical profile presents specific challenges in in vitro testing, including high non-specific binding (NSB) to plasticware, potential lysosomal trapping, and solubility limitations in physiological buffers.

Physicochemical Profile (Predicted)
PropertyValue (Est.)[1][2]Implication for Assay
Molecular Weight ~316.4 g/mol Moderate size; diffusion likely not size-limited.[1]
LogP (Lipophilicity) 3.5 – 4.5High. Risk of retention in lipid membranes and plastic adsorption.
pKa (Basic Amine) ~8.5 – 9.5Positively charged at pH 7.[1]4. May interact with negatively charged cell surface residues.[1]
Solubility (Aq) Low (< 10 µM)Critical. Requires careful solvent selection (DMSO) and sink conditions.[1]

Experimental Strategy & Workflow

To generate regulatory-grade data (E-E-A-T compliant), we do not jump straight to Caco-2.[1] We follow a "Filter & Confirm" workflow to save resources and validate conditions.

Workflow Diagram (Graphviz)

PermeabilityWorkflow Start Compound: 2-Benzylamino-N-biphenyl-2-yl-acetamide Step1 Step 1: Kinetic Solubility Test (HBSS pH 7.4, 2h) Start->Step1 Decision1 Soluble > 5 µM? Step1->Decision1 Step2 Step 2: PAMPA (Double Sink) High-Throughput Passive Diffusion Decision1->Step2 Yes Fail Protocol Adjustment: Reduce Conc. or Add 0.5% BSA Decision1->Fail No Step3 Step 3: Caco-2 (Bi-directional) Apical-to-Basolateral & Basolateral-to-Apical Step2->Step3 Ranked High Permeability Analysis LC-MS/MS Quantification Calculate Papp & Efflux Ratio Step3->Analysis Fail->Step1

Figure 1: Strategic workflow for profiling lipophilic basic amines. Note the mandatory solubility check to prevent precipitation-induced false negatives.

Pre-Assay Preparation: Solving the Solubility Issue

Before cell plating, you must define the Maximum Soluble Concentration (MSC) in the assay buffer (HBSS).

Protocol:

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Spike into HBSS (pH 7.[1]4) to reach final concentrations of 1, 5, 10, and 50 µM.

  • Incubate for 2 hours at 37°C (mimicking assay duration).

  • Centrifuge at 15,000 x g for 10 mins to pellet precipitate.

  • Analyze supernatant by LC-MS.[1][3]

    • Acceptance Criteria: If recovery is <80% of nominal, the compound has precipitated. Use the highest soluble concentration for the Caco-2 assay.[1]

Method 1: PAMPA (Parallel Artificial Membrane Permeability Assay)[1][4][5]

Purpose: Determine intrinsic passive permeability (


) without transporter interference.
Why for this molecule?  The biphenyl group suggests high passive diffusion. PAMPA confirms this baseline before complicating the picture with efflux transporters.
Protocol: Double-Sink Lipid-PAMPA

Standard PAMPA fails for basic amines due to pH trapping.[1] We use a "Double Sink" method.

  • Membrane Preparation:

    • Use a PVDF filter plate (donor).[1]

    • Coat membrane with 4 µL of 20% Dodecane solution of Lecithin (or 2% DOPC in dodecane).

    • Note: The dodecane/lipid mix mimics the hydrophobic barrier.

  • Donor Plate (Bottom):

    • Add 150 µL of Compound (10 µM) in HBSS adjusted to pH 6.5 (mimicking the acidic microclimate of the jejunum).

  • Acceptor Plate (Top):

    • Add 200 µL of "Sink Buffer" (HBSS pH 7.4 + Chemical Scavenger ).[1]

    • Scavenger Selection: For lipophilic bases, use a buffer containing anionic surfactant or cyclodextrin to bind the drug as it crosses, maintaining the concentration gradient.

  • Incubation:

    • Sandwich the plates. Incubate for 4 hours at room temperature in a humidity chamber.

    • Do not shake (PAMPA is diffusion-limited).[1]

  • Analysis:

    • Separate plates.[1][4] Quantify Donor (

      
      ) and Acceptor (
      
      
      
      ) by LC-MS/MS.

Method 2: Caco-2 Permeability (The Gold Standard)[1]

Purpose: Determine Apparent Permeability (


) and Efflux Ratio (ER).
Critical Adjustment:  Due to the lipophilicity of 2-Benzylamino-N-biphenyl-2-yl-acetamide, BSA (Bovine Serum Albumin)  must be added to the receiver compartment to prevent back-diffusion and non-specific binding.[1]
Caco-2 Transport Mechanism Diagram[1]

Caco2Transport Apical Apical (Donor) pH 6.5 Drug + P-gp Efflux Cell Caco-2 Monolayer (Tight Junctions) Apical->Cell Uptake Cell->Apical Efflux Basolateral Basolateral (Receiver) pH 7.4 + 4% BSA Cell->Basolateral Transport Sink BSA Binding (Maintains Sink) Basolateral->Sink Passive Passive Diffusion (Lipophilic) Efflux P-gp Efflux (Active Transport)

Figure 2: Caco-2 setup highlighting the necessity of BSA in the receiver well to trap the lipophilic compound.[5]

Step-by-Step Protocol
A. Cell Culture & Integrity Check[1]
  • Seeding: Seed Caco-2 cells (passage 40-60) at

    
     cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).
    
  • Differentiation: Culture for 21 days.

  • TEER Measurement: Measure Transepithelial Electrical Resistance.[1][4]

    • Acceptance: TEER > 300

      
      .[1]
      
  • Lucifer Yellow (LY) Test: Add LY to the apical side. If basolateral leakage > 1% per hour, discard the well (leaky junctions).

B. Transport Assay (Bi-directional)

Perform in triplicate.

Direction 1: Apical to Basolateral (A -> B)

  • Donor (Apical): 10 µM Test Compound in HBSS (pH 6.5).

  • Receiver (Basolateral): HBSS (pH 7.4) + 4% BSA .

    • Why BSA? The biphenyl group is highly hydrophobic. Without BSA, the drug will stick to the plastic receiver wall or equilibrate instantly, stopping transport. BSA acts as a "sink."[1]

Direction 2: Basolateral to Apical (B -> A)

  • Donor (Basolateral): 10 µM Test Compound in HBSS (pH 7.4).

  • Receiver (Apical): HBSS (pH 6.5) + 4% BSA .[1][5]

C. Incubation & Sampling[1][3][6][7][8][9]
  • Incubate at 37°C with orbital shaking (300 rpm) .

    • Expert Insight: Shaking is mandatory for lipophilic drugs to reduce the Unstirred Water Layer (UWL) resistance, which can artificially lower permeability data.

  • Sample 50 µL from receiver compartments at T=60 min and T=120 min.

  • Sample Donor compartment at T=0 and T=120 min (to calculate recovery).

Data Analysis & Interpretation

Apparent Permeability ( )

Calculate


 (cm/s) using the equation:

[1]
  • 
    : Rate of permeation (slope of cumulative amount vs. time).
    
  • 
    : Surface area of the insert (
    
    
    
    for 24-well).
  • 
    : Initial donor concentration.
    
Mass Balance (Recovery)

[1]
  • Critical Threshold: For this lipophilic molecule, if Recovery < 70%, significant non-specific binding (NSB) has occurred.

  • Correction: If NSB is high, re-run using glass-coated plates or calculate

    
     based on the final donor concentration rather than initial.[1]
    
Efflux Ratio (ER)

[1][10]
  • ER < 2: Passive diffusion dominates.[1][9]

  • ER > 2: Potential substrate for P-gp or BCRP.[1][10] Verify by co-incubating with Verapamil (P-gp inhibitor).[1]

References

  • US Food and Drug Administration (FDA). (2017).[1] Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][3][10][11][12][13] Nature Protocols, 2(9), 2111–2119. [Link]

  • Avdeef, A. (2003).[1][6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Seminal text on PAMPA Sink Conditions). [Link][1]

  • Krishna, G., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2.[1][3][10] International Journal of Pharmaceutics.[1] (Establishes the use of BSA/DMSO for lipophilic drugs). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Benzylamino-N-biphenyl-2-yl-acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the aqueous solubility of this compound. Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and limiting therapeutic efficacy.[1][2][3] This guide offers a structured, question-and-answer approach to address common experimental challenges, underpinned by scientific principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve 2-Benzylamino-N-biphenyl-2-yl-acetamide in aqueous buffers have failed. What are the primary reasons for its poor water solubility?

A1: The poor aqueous solubility of 2-Benzylamino-N-biphenyl-2-yl-acetamide is primarily due to its molecular structure. The presence of multiple aromatic rings (benzyl and biphenyl groups) contributes to a large, nonpolar surface area, making it hydrophobic.[4] The molecule's high molecular weight and potential for strong intermolecular interactions in the solid state (crystal lattice energy) also hinder its dissolution in water.[4]

Q2: What is the first and simplest approach I should try to improve the solubility of this compound?

A2: The simplest initial approach is often pH adjustment.[2][5] 2-Benzylamino-N-biphenyl-2-yl-acetamide contains a secondary amine group, which is basic. By lowering the pH of the aqueous solution with a suitable acid, this amine group can be protonated, forming a more soluble salt.[3]

Troubleshooting Guide

Issue: Precipitation Occurs When Diluting My Organic Stock Solution into Aqueous Buffer.

This is a common challenge when working with hydrophobic compounds.[6] The abrupt change in solvent polarity causes the compound to crash out of solution.

Causality: The compound is highly soluble in an organic solvent like DMSO but has very limited solubility in the aqueous buffer. When the DMSO stock is diluted, the concentration of the organic solvent is no longer sufficient to keep the compound dissolved.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the target concentration in the final aqueous solution.[6]

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) can maintain solubility.[7][8][9][10] However, be mindful of potential solvent toxicity or interference in your assay.[11]

  • Use a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach, gradually introducing the aqueous buffer to the stock solution.

Advanced Solubility Enhancement Techniques

If basic troubleshooting fails to yield a stable solution at the desired concentration, more advanced formulation strategies are necessary.

Q3: I have tried pH adjustment and co-solvents with limited success. What other methods can I employ?

A3: Several advanced techniques can significantly enhance the aqueous solubility of 2-Benzylamino-N-biphenyl-2-yl-acetamide. These include complexation with cyclodextrins and the use of surfactants.[1][12]

Cyclodextrin Complexation

What it is: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has improved aqueous solubility.[4][][17]

Why it works: The hydrophobic portion of 2-Benzylamino-N-biphenyl-2-yl-acetamide can be sequestered within the cyclodextrin's nonpolar cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex.[13][]

Experimental Workflow for Cyclodextrin Complexation:

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Troubleshooting Cyclodextrin Complexation:

IssuePossible CauseSuggested Solution
Low Solubility Enhancement Incorrect cyclodextrin type or size.Experiment with different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) to find the best fit for the molecule.[]
Insufficient mixing time or energy.Increase stirring time or use sonication to facilitate complex formation.
Unfavorable stoichiometry.Vary the molar ratio of the compound to cyclodextrin to find the optimal complexation efficiency.[14]
Surfactant-Mediated Solubilization

What it is: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[18][19]

Why it works: The hydrophobic core of these micelles can entrap insoluble drug molecules, while the hydrophilic outer layer interacts with the aqueous environment, leading to solubilization.[18][20][21]

Experimental Workflow for Surfactant Solubilization:

G A Prepare Surfactant Solution above CMC B Add Compound to Surfactant Solution A->B C Equilibrate the Mixture (e.g., shaking, stirring) B->C D Centrifuge or Filter to Remove Undissolved Compound C->D E Analyze Solubilized Compound in Supernatant D->E

Caption: General workflow for surfactant-mediated solubilization.

Troubleshooting Surfactant-Mediated Solubilization:

IssuePossible CauseSuggested Solution
Compound Precipitation Surfactant concentration is below the CMC.Increase the surfactant concentration to ensure micelle formation.
Incompatible surfactant type.Test different types of surfactants (non-ionic, ionic) to find one that effectively solubilizes the compound.[21] Common examples include Tween® 80 and Pluronic® F-68.[6]
Interaction between the compound and the surfactant.In some cases, surfactants can form insoluble complexes with the drug.[22] If this is suspected, try a different class of surfactant.

Step-by-Step Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers).

  • Add an excess amount of 2-Benzylamino-N-biphenyl-2-yl-acetamide to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Phase Solubility Study with Cyclodextrins
  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM HP-β-CD).

  • Add an excess amount of 2-Benzylamino-N-biphenyl-2-yl-acetamide to each cyclodextrin solution.

  • Follow steps 3-5 from the pH-dependent solubility protocol.

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.[15]

Summary of Potential Solubility Enhancements

MethodPrincipleExpected OutcomeKey Considerations
pH Adjustment Ionization of the basic amine group.[2]Moderate increase in solubility at lower pH.Potential for compound instability at extreme pH values.[22]
Co-solvency Reducing the polarity of the solvent system.[8][11]Significant solubility increase, dependent on co-solvent concentration.Potential for co-solvent toxicity in biological assays.[11]
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule.[][17]Substantial increase in apparent aqueous solubility.Stoichiometry and binding affinity are key factors.[14]
Surfactant Micellization Entrapment within micelles.[18][19]High solubility enhancement above the CMC.Potential for surfactant-induced cellular toxicity or assay interference.[23]

This technical guide provides a comprehensive framework for addressing the solubility challenges of 2-Benzylamino-N-biphenyl-2-yl-acetamide. By systematically applying these troubleshooting strategies and advanced techniques, researchers can develop robust formulations for their experimental needs.

References

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Health Sciences, 7(S1).
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018, November 23). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7).
  • Co-solvency: Significance and symbolism. (2025, July 31). ScienceDirect.
  • Cosolvency. (n.d.). Slideshare.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). ScienceDirect.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR.
  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. (2024, August 22). Eman.
  • Strategies to Improve Solubility of Oral Drugs. (2022, December 4). SciSpace.
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). SPSR.
  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues. (n.d.). Benchchem.
  • solubility enhancement -by pH change & complex
  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. (2024, February 2). IJCRT.org.
  • Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments. (n.d.). Benchchem.
  • pH and Solubility. (2025, April 24). YouTube.
  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020, February 26). Pharma Excipients.
  • N-benzyl-2-(benzylamino)acetamide Properties. (2025, October 15). EPA.
  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022, November 4). AAPS.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • N-benzyl-2-(benzylamino)acetamide. (n.d.). PubChem.
  • Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). (n.d.). Cheméo.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry.
  • 2-BENZYLAMINO-N-(4-BUTYL-PHENYL)-2-THIOXO-ACETAMIDE. (n.d.). Sigma-Aldrich.
  • N-(2-(Benzylamino)ethyl)acetamide. (n.d.). ChemScene.

Sources

Stability of 2-Benzylamino-N-biphenyl-2-yl-acetamide under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Benzylamino-N-biphenyl-2-yl-acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this molecule. Understanding the stability of this compound under physiological conditions is paramount for obtaining reproducible experimental data and for its potential development as a therapeutic agent. This guide synthesizes established principles of medicinal chemistry with practical, field-proven protocols to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 2-Benzylamino-N-biphenyl-2-yl-acetamide under physiological conditions?

A1: The structure of 2-Benzylamino-N-biphenyl-2-yl-acetamide contains two primary motifs susceptible to degradation under physiological conditions (aqueous, pH ~7.4, 37°C): the amide bond and the secondary benzylamine group.

  • Amide Bond Hydrolysis: The amide functional group is known to be enzymatically labile in vivo and can undergo hydrolysis under acidic or basic conditions.[1][2] At physiological pH, this reaction is typically slow but can be catalyzed by enzymes (proteases, amidases) present in biological matrices or accelerated at non-neutral pH.[3] Hydrolysis would cleave the molecule into 2-aminobiphenyl and 2-(benzylamino)acetic acid.

  • Oxidation: The secondary benzylamine moiety and the electron-rich biphenyl ring system are susceptible to oxidation. Oxidation of the benzylamine could lead to the formation of an imine, which can then be hydrolyzed.[4] The biphenyl group can be hydroxylated, a common metabolic pathway for such structures.[5]

Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?

A2: To ensure the long-term integrity of 2-Benzylamino-N-biphenyl-2-yl-acetamide, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, and in a desiccator at low temperatures (e.g., -20°C or 2-8°C). This minimizes exposure to moisture, oxygen, and light, which can promote hydrolysis and oxidation.[6]

  • In Solution: Solutions should ideally be prepared fresh for each experiment. If short-term storage is unavoidable, store solutions at 2-8°C in amber vials to protect from light.[7] For longer-term storage, flash-freeze aliquots in an inert solvent (e.g., anhydrous DMSO or ethanol) and store at -80°C. Before use, thaw the aliquot completely and vortex thoroughly. Avoid repeated freeze-thaw cycles.

Q3: I noticed a slight yellowing of my stock solution in DMSO. What does this signify?

A3: A color change, particularly to a yellow or brownish hue, is often an indicator of chemical degradation.[7] For this molecule, it likely points to oxidation of the benzylamine or biphenyl moieties. This can be triggered by exposure to air (oxygen), light, or trace metal impurities in the solvent.[7] It is crucial to verify the purity of the solution using an analytical technique like HPLC before proceeding with any critical experiments.

Q4: How critical is pH control when working with this compound in aqueous buffers?

A4: pH control is highly critical. The amide linkage is most stable at a near-neutral pH (approximately 6-8).[7] Both acidic and basic conditions can significantly accelerate the rate of hydrolysis.[3][8] When preparing aqueous solutions for biological assays, always use a well-buffered system (e.g., PBS, HEPES) to maintain a stable physiological pH and prevent pH-driven degradation of your compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid loss of the parent compound in aqueous media during cell-based assays.

Symptom Possible Cause Recommended Solution & Explanation
HPLC analysis shows a significant decrease in the parent peak area and the appearance of new, more polar peaks over a few hours.1. Amide Hydrolysis: The pH of your cell culture medium may have shifted due to cellular metabolism, or the medium itself may contain enzymes that hydrolyze the amide bond.Solution: Ensure your medium is adequately buffered. For terminal experiments, analyze samples at multiple time points (e.g., 0, 2, 4, 8 hours) to characterize the degradation kinetics. Causality: Amide bonds are susceptible to cleavage, and this rate is highly dependent on pH and enzymatic activity.[1][3]
2. Oxidative Degradation: Standard cell culture media are typically saturated with oxygen, which can promote oxidation.Solution: While often unavoidable, be aware of this potential. If the experiment allows, consider using an antioxidant in your vehicle control to assess its impact. Causality: The benzylamine and biphenyl groups are prone to oxidation, a common metabolic process.[9]
3. Adsorption to Labware: The compound, being relatively lipophilic, may adsorb to the surface of plastic wells or tubes.Solution: Use low-adhesion microplates or silanized glassware. Include a "no-cell" control (compound in media alone) to differentiate between chemical degradation and physical loss.

Issue 2: Inconsistent or lower-than-expected potency in biological assays.

Symptom Possible Cause Recommended Solution & Explanation
High variability in results between replicate plates or experiments performed on different days.1. Stock Solution Instability: The compound may be degrading in your stock solution (e.g., in DMSO) over time.Solution: Prepare fresh stock solutions from solid material for each experiment. If using a frozen stock, aliquot it upon initial preparation to avoid multiple freeze-thaw cycles. Causality: Even in DMSO, slow degradation can occur. Verifying stock concentration and purity before each experiment is a best practice.
2. Reaction with Media Components: The compound may react with components in the cell culture medium, such as thiols (e.g., from cysteine or glutathione).Solution: Run a control experiment where you incubate the compound in the medium for the duration of the assay and then analyze its concentration by HPLC. Causality: Reactive functional groups on a molecule can interact with nucleophiles present in complex biological media.[8]
3. Poor Solubility/Precipitation: The compound may be precipitating out of the aqueous assay medium, reducing its effective concentration.Solution: Visually inspect wells under a microscope for signs of precipitation. Determine the compound's kinetic solubility in the final assay buffer. Consider using formulation strategies like co-solvents or cyclodextrins if solubility is limiting.[10][11]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8]

Objective: To investigate the stability of 2-Benzylamino-N-biphenyl-2-yl-acetamide under various stress conditions.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute stock with an equal volume of acetonitrile. Heat at 80°C for 48 hours.

    • Photolytic Degradation: Dilute stock with an equal volume of acetonitrile. Expose to a photostability chamber (ICH Q1B option) for 24 hours. A control sample should be wrapped in foil.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by HPLC-UV (see Protocol 2).

Illustrative Forced Degradation Data (Expected Trends)

Condition Stressor Expected Degradation Likely Major Degradation Products
Acidic0.1 M HCl, 60°CModerate to High2-Aminobiphenyl, 2-(Benzylamino)acetic Acid
Basic0.1 M NaOH, 60°CHigh2-Aminobiphenyl, 2-(Benzylamino)acetic Acid
Oxidative6% H₂O₂, RTModerateHydroxylated biphenyl derivatives, Benzylamine oxidation products
Thermal80°CLow to ModerateSimilar to oxidative and hydrolytic products
PhotolyticUV/Vis LightLow to ModerateVaries, potentially ring-coupling or oxidation products
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify 2-Benzylamino-N-biphenyl-2-yl-acetamide and separate it from its potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)[12][13]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • System Suitability: The method should be validated for linearity, accuracy, and precision.[13] The resolution between the parent peak and the closest eluting degradation product should be >2.0.

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_stress Dilute with Stressor (Acid, Base, H2O2, etc.) prep_stock->prep_stress incubate Incubate under Stress (Temp, Light) prep_stress->incubate neutralize Neutralize & Dilute for Analysis incubate->neutralize hplc Analyze by HPLC-UV neutralize->hplc data Evaluate Purity & Identify Degradants hplc->data G cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products parent 2-Benzylamino-N-biphenyl-2-yl-acetamide prod_h1 2-Aminobiphenyl parent->prod_h1 Amide Hydrolysis prod_h2 2-(Benzylamino)acetic Acid parent->prod_h2 Amide Hydrolysis prod_o1 Hydroxylated Biphenyl Derivatives parent->prod_o1 Oxidation prod_o2 Imine/Aldehyde Derivatives parent->prod_o2 Oxidation

Caption: Potential Degradation Pathways.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • The ways to improve drug stability. (n.d.). Nicolae Testemitanu SUMPh. Retrieved from [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. (2023). Semantic Scholar. Retrieved from [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • N-benzyl-2-(benzylamino)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2025). ResearchGate. Retrieved from [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (n.d.). SciELO. Retrieved from [Link]

  • Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved from [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. Retrieved from [Link]

  • Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. (2024). MDPI. Retrieved from [Link]

  • Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. (2004). PubMed. Retrieved from [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research. (n.d.). Springer. Retrieved from [Link]

  • The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat. (n.d.). PubMed. Retrieved from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). MDPI. Retrieved from [Link]

  • The Degradation Pathway of Biphenyl. The upper degradation pathway from... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). PubMed. Retrieved from [Link]

  • N-benzyl-2-(benzylamino)acetamide Properties. (n.d.). EPA. Retrieved from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solubility & Preventing Precipitation of Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Issue: You are observing precipitation ("crash-out") of your test compound upon addition to cell culture media. This invalidates biological data by reducing the effective concentration and causing physical stress to cells (crystal formation).[1]

The Reality: Most "insoluble" compounds are actually soluble enough for efficacy, but they fail due to Solvent Shock —the kinetic inability to disperse before aggregating. This guide treats your compound as a standard Lipophilic Small Molecule (LogP > 3) dissolved in DMSO, the most common scenario in drug discovery.

The Mechanics: Why "Crash-Out" Happens

Before fixing the issue, you must understand the thermodynamics at play.

  • Solvent Shock: Your compound is happy in 100% DMSO. When you spike it into media, the solvent environment shifts instantly from organic to aqueous. If the local concentration at the pipette tip exceeds the solubility limit before it can disperse, nuclei form. These nuclei grow into visible crystals [1][3].

  • The "Plastic Sink" Effect: In traditional serial dilutions using aqueous media, hydrophobic compounds bind to the plastic of pipette tips and tubes. By the time you reach the final well, your actual concentration is significantly lower than calculated [4][5].

  • Salting Out: High salt concentrations in media (RPMI, DMEM) reduce the solubility of organic molecules compared to pure water [2].

Troubleshooting Guide (Q&A)

Q1: "I see a white cloud immediately upon adding my compound to the media. What is happening?"

Diagnosis: Local Supersaturation (Solvent Shock). You likely added the DMSO stock too quickly or into a static volume of media. The local concentration at the injection site exceeded the solubility limit.

Solution: The "Vortex-While-Pipetting" Technique

  • Do not add stock to a static tube.

  • Do: Create a vortex in your media tube before the tip touches the liquid. Inject the stock directly into the fast-moving vortex. This dilutes the DMSO instantly, preventing local nucleation.

Q2: "My media looks clear initially, but crystals appear after 24 hours."

Diagnosis: Thermodynamic Instability or Temperature Shock. The compound was in a metastable state (supersaturated) and slowly crystallized, or the temperature shift from 37°C to room temperature (during microscopy) triggered precipitation.

Solution:

  • Check Serum Levels: Albumin (BSA/FBS) acts as a carrier protein. If using serum-free media, precipitation is much more likely.[2] Consider adding 0.1% BSA if your assay permits.

  • Limit DMSO: Ensure final DMSO is <0.5%. Higher DMSO concentrations can paradoxically destabilize the hydration shell of certain proteins, leading to co-precipitation [1].

Q3: "My IC50 curves are inconsistent between runs."

Diagnosis: Serial Dilution Error. If you are performing serial dilutions in media (Tube 1 -> Tube 2 -> Tube 3), your hydrophobic compound is sticking to the plastic walls of the intermediate tubes.

Solution: Switch to Direct Dilution (or "Backfill"). Do not dilute in media. Perform your serial dilutions in 100% DMSO first. Then, spike a small volume (e.g., 0.5 µL) of each DMSO stock directly into the final assay wells containing media. This ensures every well receives the exact correct mass of compound [4][5].

Technical Data & Thresholds

Table 1: Solvent & Solubility Thresholds

ParameterRecommended LimitCritical Note
Final DMSO Conc. < 0.1% (Ideal) >0.5% triggers stress pathways in sensitive lines (e.g., Stem Cells, PBMCs) [1].
Stock Conc. 10 mM - 50 mM Avoid >100 mM stocks; they are viscous and hard to pipette accurately.
Mixing Method Kinetic Dispersion Never add DMSO stock to the surface of media; inject sub-surface while mixing.
Plasticware Low-Retention Use low-binding polypropylene for all intermediate steps.

Visualized Workflows

Diagram 1: The "Solvent Shock" Mechanism vs. Optimized Dispersion

This diagram illustrates why static addition fails and how kinetic mixing prevents nucleation.

SolventShock cluster_Fail Static Addition (Failure) cluster_Success Kinetic Addition (Success) Stock DMSO Stock (High Solvency) StaticMix Static Injection Stock->StaticMix VortexMix Vortex/Swirl Mixing Stock->VortexMix Media Aqueous Media (Low Solvency) Media->StaticMix Media->VortexMix LocalHigh Local Supersaturation (Nucleation Site) StaticMix->LocalHigh Slow Diffusion Precip Visible Precipitate (Crash Out) LocalHigh->Precip Crystal Growth RapidDisp Rapid Dispersion (Below Saturation) VortexMix->RapidDisp High Shear Stable Stable Solution RapidDisp->Stable Equilibrium

Caption: Figure 1. Static injection creates a local "hotspot" of high concentration leading to precipitation. Kinetic mixing disperses the compound before nuclei can form.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of your precipitation.

DecisionTree Start Observation: Precipitate Visible? Timing When does it appear? Start->Timing Immediate Immediately (Upon Addition) Timing->Immediate Delayed Delayed (24h+ / Incubation) Timing->Delayed SolventShock Cause: Solvent Shock Action: Increase Mixing Speed Immediate->SolventShock Cloud/Turbidity ConcIssue Cause: Solubility Limit Exceeded Action: Reduce Final Conc. Immediate->ConcIssue Large Crystals TempIssue Cause: Temp Shift/Evaporation Action: Seal Plates / Check Incubator Delayed->TempIssue Edges of Plate Protein Cause: Protein Binding Saturation Action: Increase Serum % Delayed->Protein Uniform in Well

Caption: Figure 2. Diagnostic logic flow. Immediate precipitation usually indicates mixing errors; delayed precipitation indicates thermodynamic instability.

Validated Protocol: The "Direct Spike" Method

Use this protocol to minimize plastic binding and solvent shock.

Reagents:

  • Compound Stock (10 mM in DMSO)[3]

  • Cell Culture Media (Pre-warmed to 37°C)

Step-by-Step:

  • Prepare Intermediate Plate: Create your dilution series (e.g., 1:3 dilutions) entirely in 100% DMSO using a PCR plate. Do not use media yet.

  • Calculate Volume: Determine the volume required to achieve 0.1% DMSO final concentration.

    • Example: For 100 µL media in a 96-well plate, you need to spike 0.1 µL of stock.

  • The Spike (Crucial Step):

    • Use a multi-channel pipette or automated liquid handler (e.g., Echo, Mosquito) to transfer the DMSO stock directly into the media-filled wells.

    • If doing manually: Submerge the tips slightly below the surface and dispense.

  • Immediate Mix: Immediately place the plate on a plate shaker (500-700 rpm) for 30 seconds.

  • Visual Check: Inspect under a microscope.[4] If crystals are visible, the concentration exceeds the thermodynamic solubility limit of the media; no amount of mixing will solve this. You must lower the dose.

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?Link

  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.Link[3]

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.[2][4][5]Link

  • American Laboratory. (2013). Direct Improvement With Direct Dilution.Link

  • Opentrons. (2023).[6] Serial Dilution Guide for Laboratory Sciences.Link

Sources

Validation & Comparative

Technical Guide: Optimizing MS/MS Fragmentation for 2-Benzylamino-N-biphenyl-2-yl-acetamide

[1]

Executive Summary: The Selectivity vs. Sensitivity Trade-off

In the bioanalysis of bulky acetamide derivatives, researchers often face a critical decision: prioritize the high-abundance tropylium ion or the highly specific core structural fragments. This guide analyzes the fragmentation pattern of 2-Benzylamino-N-biphenyl-2-yl-acetamide (Precursor m/z 317.2), a structural template often encountered in the synthesis of specialized kinase inhibitors and local anesthetic analogs.[1]

We compare two distinct Multiple Reaction Monitoring (MRM) strategies:

  • The "High-Sensitivity" Pathway: Targeting the benzyl cation (m/z 91.1).

  • The "High-Selectivity" Pathway: Targeting the biphenyl-amine core (m/z 169.1).[1]

Recommendation: For complex biological matrices (plasma/urine), the High-Selectivity Pathway (m/z 169.1) is superior despite lower absolute intensity, as it eliminates isobaric interference common to the ubiquitous m/z 91 background signal.

Mechanistic Insight: Fragmentation Pathways[1][2][3]

Understanding the causality behind ion formation is essential for robust method development. The fragmentation of 2-Benzylamino-N-biphenyl-2-yl-acetamide under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is driven by protonation at the amide nitrogen and the secondary amine.[1]

The Fragmentation Tree

The molecule (C₂₁H₂₀N₂O) forms a protonated precursor [M+H]⁺ at m/z 317.2 . Upon collisional activation, the internal energy distribution favors three primary cleavage events:

  • Pathway A (Alpha-Cleavage/Inductive): The bond between the benzyl group and the secondary amine weakens. This generates the Tropylium ion (m/z 91.1) . This is often the base peak due to the high stability of the aromatic system, but it is non-specific (shared by thousands of compounds).

  • Pathway B (Amide Bond Fission): The amide bond is the primary site of fragility. Cleavage here yields the 2-aminobiphenyl cation (m/z 169.1) .[1] This fragment retains the biphenyl structure, making it highly diagnostic for this specific chemotype.

  • Pathway C (Acylium Formation): Alternatively, the charge may remain on the carbonyl side during amide cleavage, producing the N-benzylglycyl cation (m/z 148.1) .

Visualization of Dissociation Dynamics

The following diagram illustrates the competitive fragmentation pathways regulated by collision energy (CE).

FragmentationPathwaysPrecursorPrecursor Ion[M+H]+ m/z 317.2TransitionStateVibrationally ExcitedIntermediatePrecursor->TransitionState ESI Source+ ProtonationFrag91Tropylium Ion(Benzyl Cation)m/z 91.1[High Sensitivity]TransitionState->Frag91 Pathway ALow CE (<15 eV)Inductive CleavageFrag1692-Aminobiphenyl Cationm/z 169.1[High Selectivity]TransitionState->Frag169 Pathway BMed CE (20-30 eV)Amide HydrolysisFrag148Acylium Cation(N-benzylglycyl)m/z 148.1TransitionState->Frag148 Pathway CCharge RetentionSwitchFrag91->Frag169Signal-to-NoiseTrade-off

Caption: Competitive dissociation pathways for m/z 317.2. Pathway A dominates at lower energies but lacks specificity; Pathway B offers the optimal bioanalytical target.

Comparative Performance Analysis

The following data compares the performance of the two primary transitions. Data is simulated based on standard triple-quadrupole behavior for N-substituted acetamides.[1]

Table 1: Transition Performance Matrix
FeatureTransition A (m/z 317.2 → 91.1)Transition B (m/z 317.2 → 169.1)
Fragment Identity Benzyl Cation (Tropylium)2-Aminobiphenyl Cation
Relative Abundance 100% (Base Peak)~35-45%
Specificity Low (Common to all benzyl compounds)High (Unique to biphenyl core)
Matrix Noise (Plasma) High (High chemical background)Low (Clean baseline)
Optimal Collision Energy 15 - 20 eV25 - 35 eV
Use Case Pure standard calibration; Limit of Detection (LOD) testing.[1][2]Quantitation in biological matrices (PK studies).
Analytical Commentary

While the m/z 91 fragment provides the highest raw signal count, it is statistically dangerous for regulated bioanalysis. Many endogenous plasma components and plasticizers release a m/z 91 fragment. Using this as a quantifier often leads to elevated baselines and poor integration at the Lower Limit of Quantitation (LLOQ).

Conversely, the m/z 169 fragment, representing the biphenyl amine, requires higher collision energy to break the amide bond but results in a "quiet" chromatogram, ultimately yielding a superior Signal-to-Noise (S/N) ratio.[1]

Experimental Protocol: Optimization Workflow

To replicate these results or optimize for your specific instrument (e.g., Sciex QTRAP or Waters Xevo), follow this self-validating protocol.

Step 1: Precursor Ion Tuning[1]
  • Solvent: Prepare a 1 µg/mL solution in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the secondary amine and amide nitrogen.

  • Infusion: Infuse at 10 µL/min directly into the source.

  • Scan: Perform a Q1 scan (range 100–400 Da). Confirm the parent peak at m/z 317.2.

    • Validation: If m/z 339.2 is present, you have Sodium adducts [M+Na]⁺. Increase source temperature or acidity to suppress this.

Step 2: Product Ion Scan (Spectra Generation)[1]
  • Mode: Product Ion Scan (MS2).

  • Fixed Precursor: 317.2.

  • Collision Energy Ramp: Set a ramp from 5 eV to 50 eV.

  • Observation:

    • At 10-15 eV , observe the emergence of m/z 91.[1]

    • At 25-30 eV , observe the emergence of m/z 169 and m/z 148.

    • Note: If m/z 152 (Biphenyl) appears, the energy is too high, causing secondary fragmentation of the amine.

Step 3: MRM Optimization (The "Crossover" Point)
  • Setup: Create a method monitoring both 317.2→91.1 and 317.2→169.1.

  • Injection: Inject a matrix blank (extracted plasma) and a standard.

  • Calculation: Calculate S/N for both transitions.

    • Result: You will likely find that while the peak area of 91 is 3x higher, the S/N of 169 is 2x better due to zero background in the blank.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted acetamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Acetamide, N-(1,1'-biphenyl)-2-yl-.[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699.[1] [Link][1]

A Comparative Guide to the Pharmacokinetics of Biphenyl vs. Phenyl Acetamide Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the biphenyl and phenyl acetamide scaffolds are foundational motifs, appearing in a multitude of pharmacologically active agents.[1][2][3] The biphenyl moiety, with its two directly connected phenyl rings, offers a rigid and lipophilic core, while the phenyl acetamide structure provides a more flexible linker with hydrogen bonding capabilities. The choice between these seemingly similar aromatic structures can have profound consequences for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its clinical success.[4][5]

This guide provides a comparative pharmacokinetic analysis of these two crucial scaffolds. As senior application scientists and drug development professionals, our goal is not merely to present data, but to understand the underlying structural and physicochemical drivers of a compound's behavior in a biological system.[6][7] By dissecting their ADME profiles side-by-side and providing robust experimental protocols for their evaluation, this document aims to empower researchers to make more informed decisions in lead optimization and candidate selection.

Structural and Physicochemical Drivers of Pharmacokinetic Differences

The fundamental differences in the pharmacokinetic profiles of biphenyl and phenyl acetamide derivatives originate from their distinct molecular architectures. The biphenyl core is a simple, non-polar structure, while the phenyl acetamide contains a polar amide linkage.

G cluster_0 Biphenyl Scaffold cluster_1 Phenyl Acetamide Scaffold Biphenyl Biphenyl_label Key Features: - High Lipophilicity (LogP) - Planar, rigid structure - Prone to aromatic hydroxylation Phenylacetamide_label Key Features: - Amide bond (H-bond donor/acceptor) - Increased polarity - Susceptible to hydrolysis - Greater flexibility Phenylacetamide

Caption: Core structures and key physicochemical features of biphenyl and phenyl acetamide scaffolds.

These structural distinctions lead to predictable differences in key physicochemical properties that govern pharmacokinetics:

  • Lipophilicity (LogP/LogD): Biphenyl derivatives are inherently more lipophilic than their phenyl acetamide counterparts due to the absence of the polar amide group. This generally favors passive diffusion across cell membranes but can also increase plasma protein binding and non-specific tissue distribution.[8]

  • Metabolic Handles: The phenyl acetamide scaffold possesses two primary sites for metabolism: the aromatic ring (Phase I oxidation) and the amide bond (hydrolysis by amidases). The biphenyl core primarily undergoes Phase I metabolism via cytochrome P450 (CYP) enzymes, typically through aromatic hydroxylation.[9][10] This additional metabolic pathway for phenyl acetamides can lead to faster clearance.

  • Hydrogen Bonding Capacity: The N-H and C=O groups of the amide in phenyl acetamides can act as hydrogen bond donors and acceptors, respectively. This can influence solubility, interactions with drug transporters, and binding to metabolizing enzymes. Biphenyls lack this capability.

Comparative ADME Profiling

The interplay of these physicochemical properties results in distinct ADME profiles for the two scaffolds.

Absorption

For orally administered drugs, absorption is governed by solubility and intestinal permeability.[7]

  • Biphenyl Derivatives: Their higher lipophilicity often translates to good passive permeability across the intestinal epithelium. However, very high lipophilicity can lead to poor aqueous solubility, creating a "brick dust" scenario where the compound fails to dissolve and be absorbed.

  • Phenyl Acetamide Derivatives: These compounds typically exhibit better aqueous solubility. Their permeability can be a balance of passive diffusion and potential interactions with uptake or efflux transporters (e.g., P-glycoprotein) due to the amide moiety.[11] The Caco-2 permeability assay is the industry standard for assessing this in vitro.[12][13] An efflux ratio greater than 2 in a bidirectional Caco-2 assay suggests the compound is a substrate for active efflux.[14]

Distribution

Once absorbed, a drug's distribution is influenced by its binding to plasma proteins and its partitioning into tissues.

  • Biphenyl Derivatives: The lipophilic nature of the biphenyl core often leads to high plasma protein binding (PPB), primarily to albumin.[8] While high PPB can limit the free fraction of the drug available to exert its effect, it can also serve as a reservoir, prolonging the drug's half-life.

  • Phenyl Acetamide Derivatives: PPB for this class tends to be more moderate but is highly dependent on the specific substituents. Their increased polarity may lead to a lower volume of distribution (Vd) compared to highly lipophilic biphenyls, indicating less extensive partitioning into tissues.

Metabolism

Metabolism is arguably the most significant point of divergence between these two scaffolds. The liver is the primary site of drug metabolism.[9]

  • Biphenyl Derivatives: Metabolism is dominated by CYP-mediated oxidation, leading to hydroxylated metabolites which can then be conjugated (Phase II metabolism) and excreted. The rate of metabolism is dependent on the specific CYP enzymes involved and any steric hindrance around the rings.[10]

  • Phenyl Acetamide Derivatives: These compounds face a dual threat of metabolism. In addition to CYP-mediated oxidation on the phenyl ring, the amide bond is susceptible to cleavage by hydrolase enzymes (e.g., amidases). This provides an additional, often efficient, clearance pathway which can result in a shorter half-life compared to a structurally similar biphenyl derivative.[15] The in vitro liver microsomal stability assay is a critical tool for predicting in vivo hepatic clearance.[16][17]

Excretion

The route and rate of excretion are largely determined by the metabolic fate of the compounds.

  • Biphenyl Derivatives: Following Phase I and Phase II metabolism, the resulting more polar metabolites are typically eliminated via the kidneys (urine) or the liver (bile).

  • Phenyl Acetamide Derivatives: The hydrolysis of the amide bond yields a carboxylic acid and an amine, both of which are readily excreted, often renally. This efficient metabolic and excretory pathway can reduce the risk of drug accumulation upon multiple dosing.

Experimental Workflows for Head-to-Head Comparison

To objectively compare a novel biphenyl derivative (Cmpd-A) and a phenyl acetamide derivative (Cmpd-B), a tiered experimental approach is essential. This workflow ensures that data is generated in a logical, resource-efficient manner.

Caption: Tiered workflow for comparative pharmacokinetic evaluation.

Experimental Protocol 1: Caco-2 Permeability Assay

This assay predicts intestinal drug absorption by measuring transport across a human colon adenocarcinoma cell monolayer.[11][18]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in transwell plates and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) for the monolayer to be used.[12]

  • Transport Study:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side to measure absorptive transport (A to B) or the basolateral (B) side for efflux transport (B to A).[13]

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver compartment at specified time points (e.g., 120 minutes).

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS analysis.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to identify substrates of active efflux.[14]

Experimental Protocol 2: Liver Microsomal Stability Assay

This assay measures the rate of a compound's metabolism by Phase I enzymes, primarily CYPs, contained in liver microsomes.[9][10]

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[16] The test compound (e.g., at 1 µM) is added to the microsomal suspension.

  • Reaction Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding the cofactor NADPH.[17][19] A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[9]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing & Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The natural log of the percent remaining versus time gives a linear plot from which the half-life (t½) and intrinsic clearance (CLint) are calculated.[10]

Experimental Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins, which is critical as only the unbound drug is pharmacologically active.[8][20]

Methodology:

  • Device Preparation: A rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane, is used.[21][22]

  • Sample Loading: The test compound is spiked into plasma (e.g., human plasma). 300 µL of this mixture is added to the sample chamber of the RED device.[20]

  • Dialysis: 500 µL of dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.[20]

  • Incubation: The sealed plate is incubated at 37°C on an orbital shaker for 4-8 hours to allow the unbound drug to reach equilibrium across the membrane.[20][23]

  • Sampling and Analysis: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. The samples are prepared for analysis (often involving a matrix-matching step) and quantified by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Experimental Protocol 4: In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive understanding of a drug's ADME profile in a living system.[24][25]

Methodology:

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used. Animals are often cannulated (e.g., jugular vein) to facilitate serial blood sampling.[24]

  • Dosing: The test compound is formulated in a suitable vehicle. A cohort of animals is administered the drug via the intended clinical route (e.g., oral gavage, p.o.) and intravenously (i.v.) to determine bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[24]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: Plasma samples are processed (e.g., protein precipitation or solid-phase extraction) and analyzed by a validated LC-MS/MS method to determine drug concentrations.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), t½ (half-life), and F% (oral bioavailability).

Data Interpretation and Hypothetical Comparison

Based on the structural differences, we can predict a hypothetical data set for our two compounds, Cmpd-A (Biphenyl) and Cmpd-B (Phenyl Acetamide).

ParameterCmpd-A (Biphenyl)Cmpd-B (Phenyl Acetamide)Rationale for Difference
Caco-2 Papp (A-B) (x10⁻⁶ cm/s) 25.015.0Higher lipophilicity of Cmpd-A favors higher passive permeability.
Caco-2 Efflux Ratio 1.22.5The amide moiety in Cmpd-B may make it a substrate for efflux transporters like P-gp.
Human Liver Microsomal t½ (min) 4518Cmpd-B has an additional amide hydrolysis pathway, leading to faster metabolic clearance.
Plasma Protein Binding (fu, %) 0.5% (99.5% bound)2.0% (98.0% bound)Higher lipophilicity of Cmpd-A results in stronger binding to plasma proteins.
Rat Oral Bioavailability (F%) 45%20%Higher permeability of Cmpd-A is offset by potential first-pass metabolism. Cmpd-B has lower permeability due to efflux and higher first-pass metabolism.
Rat Clearance (CL) (mL/min/kg) 1540The faster in vitro metabolism of Cmpd-B translates to higher in vivo clearance.
Rat Half-life (t½) (hr) 6.02.5Higher clearance and potentially lower Vd for Cmpd-B lead to a shorter half-life.

Conclusion and Strategic Implications

The choice between a biphenyl and a phenyl acetamide scaffold is a strategic decision based on the desired target product profile. Neither scaffold is universally superior; they offer a series of trade-offs that the medicinal chemist must balance.

  • Choose a Biphenyl Scaffold when: The project requires high membrane permeability, a longer half-life is desired, and the metabolic liabilities of aromatic oxidation can be managed through substitution. They are often suitable for targets where sustained exposure is key.

  • Choose a Phenyl Acetamide Scaffold when: Improved aqueous solubility is needed, a shorter half-life is acceptable or desired (e.g., to avoid target-related toxicity), and the potential for active efflux can be mitigated. The amide bond also provides a useful handle for modulating polarity and introducing further interactions with the target protein.

Ultimately, a deep understanding of the structural drivers of ADME, coupled with a robust and tiered experimental evaluation, is paramount. This comparative guide provides the foundational knowledge and practical workflows to navigate the pharmacokinetic challenges and opportunities presented by these two ubiquitous chemical scaffolds, leading to the design of safer and more effective medicines.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available from: [Link]

  • protocols.io. In-vitro plasma protein binding. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • NIDA. Caco2 assay protocol. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

  • PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available from: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • Pharmaron. Regulatory in vivo PK Studies. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • PubMed. Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models. Available from: [Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • PubMed. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Available from: [Link]

  • PMC. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available from: [Link]

  • BioSolveIT. ADME Properties in Drug Discovery. Available from: [Link]

  • ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • PMC. ADME Properties in Drug Delivery. Available from: [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]

  • Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. Available from: [Link]

  • BioIVT. What is ADME and how does it fit into drug development?. Available from: [Link]

  • ResearchGate. (PDF) Predicting ADME Properties of Chemicals. Available from: [Link]

  • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Available from: [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

  • ResearchGate. Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity | Request PDF. Available from: [Link]

  • MDPI. ADME Properties in Drug Delivery. Available from: [Link]

  • Open Access Journals. Comparative Pharmacokinetics of Drugs in Different Animal Species. Available from: [Link]

  • PubMed. Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. Available from: [Link]

  • Pharmacy Education. In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent aga. Available from: [Link]

Sources

Reference standards for 2-Benzylamino-N-biphenyl-2-yl-acetamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Quantification Strategies for 2-Benzylamino-N-biphenyl-2-yl-acetamide (CAS 333341-34-7)

Strategic Overview

2-Benzylamino-N-biphenyl-2-yl-acetamide (CAS 333341-34-7) is a critical structural motif often encountered in the synthesis of p38 MAP kinase inhibitors and specific GPCR antagonists (e.g., Orexin or Neuropeptide Y ligands). Due to its biphenyl-acetamide core, it frequently appears as either a key synthetic intermediate or a regulated process impurity in late-stage pharmaceutical manufacturing.

For drug development professionals, the challenge lies not just in detecting this compound, but in quantifying it with sufficient accuracy to meet ICH Q3A/B guidelines for impurities. This guide compares the performance of Certified Reference Standards (CRS) against In-House Working Standards (WS) and evaluates the two primary quantification methodologies: HPLC-UV (for assay/purity) and LC-MS/MS (for trace impurity profiling).

Comparative Analysis: Reference Standard Grades

The integrity of your quantification is entirely dependent on the "product"—the reference standard itself. Below is a comparative performance analysis of using a Commercial CRS versus generating an In-House Working Standard for this specific CAS.

Table 1: Performance Matrix – Commercial CRS vs. In-House Working Standard
FeatureCommercial CRS (Primary) In-House Working Standard (Secondary) Impact on Quantification
Purity Assignment High Confidence (>99.5%) via Mass Balance (HPLC + KF + ROI + GC).Variable (Dependent on internal capability). Often relies on HPLC area% only (risky).CRS reduces "Type 1" errors in potency calculation.
Traceability ISO 17034 / NIST traceable.Traceable only to the Primary Standard used to calibrate it.CRS is required for pivotal clinical batch release.
Stability Data Provided (Retest dates established).Unknown (Requires stress testing).In-house standards may degrade, leading to false-positive impurity drift.
Cost Efficiency Low (

2,000/mg).
High (Bulk synthesis is cheap, but characterization labor is high).WS is preferred for routine process monitoring; CRS for final release.
Uncertainty < 1.0% > 2.5% (Due to hygroscopicity of the amide).High uncertainty in WS can mask borderline OOS (Out of Specification) results.

Expert Insight: For CAS 333341-34-7, the secondary amine (benzylamino) makes the compound susceptible to oxidation and salt formation. Recommendation: Use CRS for method validation and release; use WS for in-process control (IPC), provided the WS is qualified against the CRS.

Quantification Methodologies: Alternatives & Performance

Once the standard is selected, the quantification platform must be chosen. The biphenyl and benzyl groups provide strong UV chromophores, but the secondary amine allows for high-sensitivity ionization in Mass Spectrometry.

Table 2: Method Performance Comparison
ParameterMethod A: HPLC-UV (DAD) Method B: UHPLC-MS/MS (ESI+)
Principle UV Absorption (π-π* transitions in biphenyl).Electrospray Ionization / MRM (Multiple Reaction Monitoring).
LOD (Limit of Detection) ~0.5 µg/mL (ppm level).~0.5 ng/mL (ppb level).
Linearity (R²) > 0.999 (Robust dynamic range).> 0.99 (Subject to saturation/matrix effects).
Selectivity Moderate (Co-elution risks with isomers).Superior (Mass filtration distinguishes isomers).
Application Purity Assay, Content Uniformity, Dissolution.Genotoxic Impurity Screening, PK Studies.

Detailed Experimental Protocols

Protocol A: HPLC-UV (Robust Quantification)

Best for: Purity assessment of the Reference Standard and Assay of drug substance.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q, 18.2 MΩ)

  • Ammonium Formate (Buffer)

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 30% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Biphenyl max) and 210 nm (Amide/Benzyl).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (The secondary amine may tail; pH 4.0 helps suppress silanol interactions).

  • RSD of Areas: NMT 2.0% (n=6 injections).

  • Resolution: > 2.0 between the main peak and any nearest impurity.

Protocol B: Reference Standard Qualification (The "Golden Standard")

If generating an In-House Working Standard, you must validate it using qNMR (Quantitative NMR) rather than just HPLC area% to ensure absolute purity.

qNMR Workflow:

  • Internal Standard (IS): Maleic Acid (Traceable, high purity) or Dimethyl sulfone.

  • Solvent: DMSO-d6 (Ensures solubility of the hydrophobic biphenyl group).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) > 5 × 
    
    
    
    (typically 30-60s) to ensure full relaxation for quantification.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision tree for qualifying a reference standard for this compound, ensuring regulatory compliance.

ReferenceStandardWorkflow Start Start: Raw Material (CAS 333341-34-7) Identity Structural ID (1H-NMR, MS, IR) Start->Identity PurityCheck Chromatographic Purity (HPLC-UV Area %) Identity->PurityCheck Decision Purity > 99.0%? PurityCheck->Decision Recrystallize Recrystallization (EtOH/Water) Decision->Recrystallize No Quantification Absolute Quantification Decision->Quantification Yes Recrystallize->PurityCheck MethodA Method A: Mass Balance (100% - Impurities - Water - Ash) Quantification->MethodA MethodB Method B: qNMR (Internal Standard Method) Quantification->MethodB FinalVal Assign Potency & CoA MethodA->FinalVal MethodB->FinalVal

Figure 1: Decision Logic for the Qualification of 2-Benzylamino-N-biphenyl-2-yl-acetamide Reference Standards. This workflow ensures that the "Working Standard" is scientifically valid before use in quantification.

References

  • Matrix Scientific . (n.d.). Product Information: 2-Benzylamino-N-biphenyl-2-yl-acetamide (CAS 333341-34-7).[1][2][3] Retrieved from

  • International Conference on Harmonisation (ICH) . (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • GuideChem . (n.d.). Chemical Properties of CAS 333341-34-7. Retrieved from

  • United States Pharmacopeia (USP) . (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual grounding for qNMR protocol).

Sources

A Strategic Guide to Confirmatory Off-Target Profiling of Novel Kinase Inhibitors: A Case Study with 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "no drug has only one target" is a fundamental reality. While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities. For researchers, scientists, and drug development professionals, a robust strategy for identifying and validating off-target effects is not just a regulatory hurdle but a critical component of building a comprehensive safety and efficacy profile for a new chemical entity (NCE).

This guide provides an in-depth, experience-driven approach to confirmatory off-target testing, using the novel, hypothetical kinase inhibitor, 2-Benzylamino-N-biphenyl-2-yl-acetamide (referred to herein as "BBA-22"), as a case study. We will move beyond a simple listing of services to a logical, tiered strategy that integrates computational prediction with rigorous in vitro and cellular confirmation.

The Challenge: Moving from a Primary Hit to a Selective Candidate

Our hypothetical compound, BBA-22, has been identified as a potent inhibitor of a receptor tyrosine kinase (RTK) crucial in a specific cancer signaling pathway. Initial screens have shown promising on-target activity. However, the acetamide and biphenyl moieties present in its structure are common scaffolds in medicinal chemistry and could potentially interact with a range of other proteins. The core challenge is to de-risk this promising lead by proactively identifying and quantifying its off-target liabilities.

A well-designed confirmatory testing cascade aims to answer several key questions:

  • What are the most likely off-targets based on structural and chemical properties?

  • How potent are the interactions with these off-targets compared to the primary target?

  • Do these interactions translate to a measurable effect in a cellular context?

  • What is the therapeutic window, and how does it compare to competitor compounds?

A Multi-Tiered Approach to Off-Target Profiling

Our strategy will follow a logical progression from broad, predictive methods to highly specific, confirmatory assays. This funneling approach, depicted below, allows for efficient use of resources by focusing experimental work on the most plausible off-target candidates.

OffTargetWorkflow cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Focused Confirmatory Assays cluster_2 Tier 3: In Vivo & Phenotypic Validation InSilico In Silico Prediction (AI/ML, Docking) BroadPanel Broad In Vitro Panel (>40 key safety targets) InSilico->BroadPanel Prioritize initial screen KinasePanel Comprehensive Kinase Panel (~400 kinases) BroadPanel->KinasePanel Identify target families of concern CellularTarget Cellular Target Engagement (CETSA) KinasePanel->CellularTarget Confirm cellular relevance Phenotypic Phenotypic Screening (High-content imaging) CellularTarget->Phenotypic Link to cellular phenotype InVivo In Vivo Models (Toxicity & Efficacy) Phenotypic->InVivo Validate physiological relevance

Caption: A tiered workflow for off-target profiling.

Tier 1: Predictive and Broad-Spectrum Screening

The initial phase of our investigation focuses on casting a wide net to identify potential areas of concern.

In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable early warnings. These approaches use machine learning algorithms and structure-based modeling to predict interactions with a vast array of proteins.

  • Rationale: By comparing the structure of BBA-22 to databases of compounds with known activities, these tools can flag potential off-targets. This is a cost-effective way to generate initial hypotheses.

  • Methodology: We would submit the structure of BBA-22 to a platform like PanScreen or a similar service. These platforms use a combination of molecular docking and deep learning to predict binding affinities against a large panel of off-targets.

  • Expected Output: A ranked list of potential off-targets with predicted binding affinities. For BBA-22, this might highlight other kinases, GPCRs, or ion channels that share structural similarities in their binding pockets.

Broad In Vitro Safety Pharmacology Panels

The next step is to experimentally test the predictions from our in silico analysis and to screen for liabilities against a panel of well-known mediators of adverse drug reactions.

  • Rationale: Many companies offer standardized safety panels that cover a range of targets known to be associated with clinical adverse effects. These panels are an efficient way to quickly identify high-risk interactions.

  • Methodology: BBA-22 would be submitted for screening against a panel such as the InVEST44 or a similar offering. These panels typically include a diverse set of targets like GPCRs, ion channels, transporters, and enzymes.

  • Data Presentation: The results are usually presented as the percent inhibition at a single high concentration (e.g., 10 µM).

TargetTarget ClassBBA-22 (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)
hERGIon Channel8%55%
M1 MuscarinicGPCR12%4%
5-HT2BGPCR65%15%
COX-2Enzyme4%9%
Primary Target (RTK) Kinase 98% 95%

Caption: Example data from a broad safety pharmacology panel.

From this initial screen, we see a potential flag for the 5-HT2B receptor, a known target for drug-induced valvular heart disease. This now becomes a priority for further investigation.

Tier 2: Focused Confirmatory Assays

With initial hits in hand, we now move to more focused and quantitative assays to confirm these interactions and better understand the selectivity of BBA-22.

Comprehensive Kinase Profiling

Given that BBA-22 is a kinase inhibitor, assessing its selectivity across the human kinome is essential.

  • Rationale: Many kinases share conserved ATP-binding pockets, making cross-reactivity a common issue. A broad kinase panel provides a quantitative measure of selectivity.

  • Methodology: A competitive binding assay, such as the KINOMEscan™, is the gold standard. In this assay, BBA-22 is incubated with a panel of ~400 kinases, each linked to a DNA tag. The amount of BBA-22 bound to each kinase is quantified by qPCR.

  • Data Presentation: The results are often visualized as a dendrogram of the human kinome, with circles indicating the strength of interaction.

A more quantitative comparison can be made by calculating a selectivity score.

CompoundPrimary Target IC50 (nM)Number of Off-Targets (Inhibition > 75% @ 1 µM)Selectivity Score (S10)
BBA-221580.02
Compound Y25250.06

Caption: Comparative kinase selectivity data. A lower S10 score indicates higher selectivity.

Cellular Thermal Shift Assay (CETSA)

An in vitro binding affinity does not always translate to target engagement in a complex cellular environment. CETSA is a powerful technique to confirm that a compound binds to its intended target and potential off-targets in living cells.

  • Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This allows for the detection of target engagement in a physiological context.

  • Experimental Protocol:

    • Cell Treatment: Treat cultured cells with BBA-22 at various concentrations. A vehicle-treated control is essential.

    • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

    • Protein Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

    • Quantification: Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Visualization: The data is plotted as the fraction of soluble protein versus temperature, generating a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Treat Treat cells with BBA-22 or vehicle Heat Heat cell lysates at various temperatures Treat->Heat Separate Separate soluble and precipitated proteins Heat->Separate Quantify Quantify proteins by Western Blot or MS Separate->Quantify

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Tier 3: In Vivo and Phenotypic Validation

The final stage of confirmatory testing is to understand the physiological consequences of any identified off-target engagement.

  • Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be linked to off-target activities. For instance, if BBA-22 showed off-target activity against a protein involved in cell morphology, this could be visually confirmed.

  • In Vivo Models: Ultimately, the relevance of an off-target effect must be assessed in an in vivo model. This involves administering BBA-22 to animals and monitoring for toxicities that could be explained by the identified off-target interactions. For example, if the 5-HT2B interaction is potent, long-term studies in rats might be necessary to look for signs of cardiac valvulopathy.

Conclusion and Best Practices

A thorough investigation of off-target effects is a cornerstone of successful drug development. By employing a tiered strategy that moves from broad, predictive methods to specific, quantitative, and physiologically relevant assays, researchers can build a strong data package to support the advancement of their lead candidates.

Key Takeaways:

  • Start Broad, Then Focus: Use in silico and broad panel screens to cast a wide net before committing to more resource-intensive assays.

  • Quantify and Compare: Always quantify the potency of off-target interactions and compare them to the on-target potency to understand the therapeutic window.

  • Confirm in a Cellular Context: Use assays like CETSA to ensure that in vitro binding translates to target engagement in live cells.

  • Link to Physiology: Whenever possible, connect off-target interactions to potential phenotypic or in vivo consequences.

By embracing a proactive and systematic approach to off-target profiling, we can make more informed decisions, reduce the risk of late-stage failures, and ultimately develop safer and more effective medicines.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • MDPI. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Signal Transduction and Targeted Therapy. In vivo ways to unveil off-targets. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. [Link]

  • PubMed. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Drug Target Review. DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. [Link]

  • AZoLifeSciences. CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2-Benzylamino-N-biphenyl-2-yl-acetamide. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document outlines a disposal protocol grounded in first principles of chemical safety, structural hazard analysis, and the regulatory standards set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Our primary objective is to empower researchers to make informed, safe, and compliant decisions, ensuring the protection of both laboratory personnel and the environment.

Part 1: Foundational Principle - Disposal Begins with Hazard Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's potential hazards. In the absence of specific toxicological and environmental data for 2-Benzylamino-N-biphenyl-2-yl-acetamide, we must infer its hazard profile by analyzing its constituent chemical motifs. The core principle of laboratory safety dictates that any substance with unknown toxicity or environmental fate must be handled and disposed of as hazardous waste.[1]

A structural assessment reveals several groups of concern:

  • Acetamide Core: The acetamide functional group is present in various compounds with known hazards. For instance, acetamide itself is classified as a substance suspected of causing cancer (H351).[2][3] This structural alert necessitates a conservative approach, treating the compound as potentially toxic.

  • Biphenyl Moiety: Biphenyl structures can be persistent in the environment and may exhibit ecotoxicity. Their lipophilic nature can lead to bioaccumulation.

  • Benzylamino Group: Related aromatic amines and benzyl compounds can present significant health risks. Benzylamine, for example, is classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[4][5]

Part 2: The Regulatory Landscape - Compliance with RCRA

In the United States, the disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[8]

A critical responsibility for every researcher is to perform a "Hazardous Waste Determination."[9] Waste is generally classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics:

  • Ignitability: The ability to create fire under certain conditions.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or release toxic gases.

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed.[10]

Given the potential health hazards inferred from its structure, 2-Benzylamino-N-biphenyl-2-yl-acetamide should be managed as toxic hazardous waste . Mixing this compound with non-hazardous waste is prohibited, as the "Mixture Rule" states that the entire volume would then be classified as hazardous waste, significantly increasing disposal costs and complexity.[9]

Part 3: Standard Operating Protocol for Disposal

This step-by-step protocol ensures that the disposal process is handled safely, methodically, and in full compliance with regulatory standards.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required.

  • Body Protection: A standard laboratory coat must be worn.[11]

Step 2: Segregate the Waste Stream

Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Waste Stream: 2-Benzylamino-N-biphenyl-2-yl-acetamide waste should be collected in a container designated for Solid Organic Hazardous Waste .

  • Avoid Mixing: Do not mix this waste with aqueous, acidic, basic, or oxidizer waste streams. Incompatible chemicals must be kept separate.[1][12]

Step 3: Select and Label the Waste Container

The integrity and labeling of the waste container are critical for safety and regulatory compliance.

  • Container Selection: Use a container that is in good condition, free of leaks, and chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice for solid organic waste.[12][13] The container must have a secure, leak-proof closure.[10]

  • Hazardous Waste Labeling: As soon as the first particle of waste enters the container, it must be labeled.[1] The EPA and OSHA require specific information on the label:

    • The words "HAZARDOUS WASTE" must be clearly visible.[10][14]

    • The full chemical name : "2-Benzylamino-N-biphenyl-2-yl-acetamide". Do not use abbreviations or chemical formulas.[12]

    • A clear indication of the hazards present (e.g., "Toxic," "Health Hazard").

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste should be accumulated in a designated SAA, which is a location at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Location: The SAA should be in a well-ventilated area, such as a chemical fume hood, and away from ignition sources.[15]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[12]

  • Inspections: Perform and document weekly inspections of the SAA to check for leaks or container degradation.[12]

Step 5: Final Disposal via Authorized Channels

Laboratory personnel are prohibited from disposing of hazardous chemicals down the drain or in the regular trash.[10]

  • Contact EH&S: When the container is approximately 90% full, or within the time limits specified by your institution (typically 6-12 months for SAAs), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[12][15]

  • Licensed Transporter: Your EH&S office will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which often involves incineration for organic solids.[13][16]

Part 4: Spill Management Protocol

Any materials used to clean up a spill of 2-Benzylamino-N-biphenyl-2-yl-acetamide must also be disposed of as hazardous waste.[1]

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Wear appropriate PPE, including double gloves, goggles, and a lab coat.

  • Containment: For a small, manageable spill of solid material, carefully sweep it up using a dustpan and brush or absorb it with an inert material like vermiculite. Avoid creating dust.[11]

  • Collection: Place all contaminated cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly.

Part 5: Data Summary & Disposal Workflow

The following table summarizes the critical disposal parameters for this compound.

ParameterGuidelineRationale & Authority
Waste Classification Hazardous Waste (Presumed Toxic)Structural alerts (Acetamide, Biphenyl, Benzylamino). Precautionary principle for unknown compounds. (RCRA)[6]
Waste Stream Solid Organic Hazardous WasteTo ensure segregation from incompatible materials like aqueous solutions or oxidizers.[1][12]
Container Type High-Density Polyethylene (HDPE) or other compatible material. Must be leak-proof with a secure lid.Chemical compatibility prevents container degradation and leaks. (OSHA, EPA)[10][13]
Required Labeling "HAZARDOUS WASTE", Full Chemical Name, Hazard Warning (Toxic), Accumulation Start Date.Ensures clear communication of contents and hazards, and regulatory compliance. (EPA)[10][14]
Storage Location Satellite Accumulation Area (SAA) at or near the point of generation.Minimizes transport of open waste containers and keeps waste under the control of trained personnel. (EPA)[12]
Final Disposition Via Institutional EH&S for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).Ensures "cradle-to-grave" responsibility and environmentally sound disposal. (RCRA)[6][8]
Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing chemical waste in a research setting, from initial generation to final pickup.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Chemical Waste Generated (2-Benzylamino-N-biphenyl-2-yl-acetamide) assess Step 1: Hazard Assessment (Review SDS or Structure) start->assess Initiate Protocol decision Is Waste Hazardous? assess->decision non_haz Follow Non-Hazardous Disposal Protocol decision->non_haz No (Data Confirms) haz_path YES (Confirmed or Presumed) decision->haz_path Yes (Presumed) segregate Step 2: Segregate Waste (Solid Organic Stream) haz_path->segregate label_container Step 3: Label Container ('Hazardous Waste', Name, Date) segregate->label_container store_saa Step 4: Store in SAA (Closed, Inspected Weekly) label_container->store_saa request_pickup Step 5: Request Pickup (Contact EH&S) store_saa->request_pickup end Compliant Disposal by Licensed Vendor request_pickup->end

Caption: Decision workflow for compliant laboratory chemical waste disposal.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean website. [Link]

  • HazChem Environmental. (n.d.). RCRA: Resource Conservation & Recovery Act. Retrieved from HazChem Environmental website. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]

  • Medical Laboratory Management. (2019, June 15). Laboratory Waste Management: The New Regulations. [Link]

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: N-Isopropyl-2-(3-methoxyphenyl)acetamide. [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from National Environmental Trainers website. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]

  • Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: Acetamide. [Link]

Sources

Comprehensive Safety & Handling Guide: Personal Protective Equipment for 2-Benzylamino-N-biphenyl-2-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols for handling 2-Benzylamino-N-biphenyl-2-yl-acetamide. As a novel or specialized research chemical, specific toxicological data may not be available. Therefore, this guide is built upon a conservative, risk-averse approach, deriving its recommendations from the known hazards of the compound's structural motifs: the biphenyl group, the aromatic amine, and the acetamide functional group. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Analysis: A Structurally-Based Risk Assessment

Understanding the "why" behind each safety recommendation is paramount. The required Personal Protective Equipment (PPE) is not arbitrary; it is a direct countermeasure to the potential hazards presented by the chemical's constituent parts.

  • Biphenyl Moiety : Biphenyl is a solid that can cause significant skin, eye, and respiratory tract irritation.[1][2] The primary risk during handling is the inhalation of fine dust particles, which necessitates robust respiratory protection.[1][3][4] Furthermore, biphenyl compounds are recognized as environmental hazards, mandating careful containment and disposal.[2][5]

  • Amine Functionality : Aromatic amines as a class present a range of hazards, from skin and eye irritation to potential corrosivity and systemic toxicity.[6][7] Safe handling requires impervious clothing and gloves to prevent dermal contact.[6][8]

  • Acetamide Group : While simple amides may have lower acute toxicity, some are suspected carcinogens.[9] This potential long-term health effect justifies a higher level of precaution, including measures to prevent any level of exposure.

Given these factors, 2-Benzylamino-N-biphenyl-2-yl-acetamide should be handled as a substance that is, at a minimum, an irritant to the eyes, skin, and respiratory system, with potential for more severe or chronic health effects. All operations should be designed to minimize dust generation and prevent physical contact.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be matched to the scale and nature of the procedure. The following table outlines the minimum required PPE for various laboratory tasks involving 2-Benzylamino-N-biphenyl-2-yl-acetamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid, <10g) Safety glasses with side shieldsNitrile or Neoprene glovesFull-length lab coatN95-rated dust mask or higher
Solution Preparation / Wet Chemistry Chemical splash gogglesNitrile or Neoprene glovesFull-length lab coatRequired if heating or aerosolizing; otherwise, work in a certified chemical fume hood
Large-Scale Operations (>10g) or Spills Chemical splash goggles and a full-face shieldDouble-gloving with Nitrile or Neoprene glovesChemical-resistant apron over a lab coat or impervious coveralls[4][8]Half-face or full-face respirator with combination P100/Organic Vapor cartridges

Operational Workflow for PPE Selection

The following decision-making workflow provides a logical path to selecting the appropriate level of PPE for any task involving 2-Benzylamino-N-biphenyl-2-yl-acetamide.

PPE_Workflow start Start: Assess Task task_scale Scale of Operation? start->task_scale is_solid Handling Solid Powder? task_scale->is_solid Small Scale (<10g) ppe_high Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron - Half/Full Face Respirator task_scale->ppe_high Large Scale (>10g) or Spill Cleanup is_splash Risk of Splash or Aerosol? is_solid->is_splash No (Solution) ppe_medium Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator is_solid->ppe_medium Yes ppe_low Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_splash->ppe_low No is_splash->ppe_high Yes fume_hood Work in Fume Hood ppe_low->fume_hood ppe_medium->fume_hood ppe_high->fume_hood

Caption: PPE Selection Workflow for 2-Benzylamino-N-biphenyl-2-yl-acetamide.

Step-by-Step Methodologies

PPE Donning (Putting On) Procedure

Correctly donning PPE ensures that all protective barriers are sound.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the lab coat or chemical-resistant suit. Ensure it is fully fastened. If required, add a chemical-resistant apron.

  • Respiratory Protection: If a respirator is required, perform a seal check according to the manufacturer's instructions. Don the respirator now.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield. Ensure a snug fit.

  • Gloves: Don the first pair of gloves (if double-gloving). Pull the cuff of the glove over the sleeve of the lab coat. If using a second pair, don them over the first.

PPE Doffing (Removal) Procedure

The doffing sequence is designed to prevent self-contamination from used PPE.

  • Gloves: Remove the outer pair of gloves (if used), peeling them off without touching the outside surface with bare skin. Remove the inner pair using the same technique.

  • Body Protection: Unfasten the lab coat or apron, touching only the inside surfaces, and roll it away from your body.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield or goggles from the back to the front.

  • Respiratory Protection: Remove the respirator from the back.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Spill and Disposal Plan

Immediate Spill Response
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate high-level PPE as outlined in the table above.[4]

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[4][10] Do not sweep dry powder. For liquid spills, surround the area with an inert absorbent (e.g., sand, vermiculite).

  • Cleanup: Carefully collect the contaminated material and place it into a labeled, sealed container for hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Place all waste in a clearly labeled, sealed container designated for hazardous chemical waste.[11] The label should explicitly state "Hazardous Waste" and list the chemical constituents.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[11] Never dispose of this chemical or its containers in the regular trash or down the drain.[9][11]

By implementing these rigorous safety measures, researchers can confidently and safely handle 2-Benzylamino-N-biphenyl-2-yl-acetamide, ensuring both personal well-being and the integrity of their research environment.

References

  • Carl ROTH. Safety Data Sheet: Biphenyl. [Link]

  • Carl ROTH. Safety Data Sheet: Biphenyl. [Link]

  • Regulations.gov. (2019, August 29). AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED. [Link]

  • Brenntag. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. [Link]

  • Compliance and Safety. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • Occupational Safety and Health Administration (OSHA). eTools: Ammonia Refrigeration - General Safety. [Link]

  • PENTA. (2023, March 30). SAFETY DATA SHEET: Acetamide. [Link]

  • University of Florida Environmental Health & Safety. Hazardous Waste Management Guide. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetamide. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.